3,4-Diiodo-6-methyl-1H-indazole: A Technical Guide to Orthogonal Cross-Coupling in Kinase Inhibitor Design
Executive Summary In the landscape of modern drug discovery, the rational design of receptor tyrosine kinase (RTK) inhibitors relies heavily on versatile, poly-functionalized heterocyclic scaffolds. Among these, the inda...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the rational design of receptor tyrosine kinase (RTK) inhibitors relies heavily on versatile, poly-functionalized heterocyclic scaffolds. Among these, the indazole core has proven exceptionally valuable, serving as the primary pharmacophore in FDA-approved therapeutics such as Axitinib 1.
The compound 3,4-diiodo-6-methyl-1H-indazole (CAS: 885522-31-6) represents a highly specialized building block engineered for advanced structure-activity relationship (SAR) exploration. By featuring two halogenated sites with distinct electronic environments (C3 and C4) alongside a lipophilic methyl group at C6, this molecule enables orthogonal, sequential cross-coupling reactions. This whitepaper details the chemical properties, mechanistic causality, and self-validating experimental protocols required to leverage this intermediate in pharmaceutical synthesis.
Chemical Identity & Core Identifiers
To ensure rigorous tracking across laboratory informatics and inventory systems, the core quantitative data and structural identifiers for 3,4-diiodo-6-methyl-1H-indazole are summarized below 2.
As an Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than simply observing its reactions. The utility of 3,4-diiodo-6-methyl-1H-indazole is driven by two fundamental structural phenomena:
Annular Tautomerism : Indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms (proton shift between N1 and N2). While the 1H tautomer is generally more thermodynamically stable in solution, the nomenclature often interchangeably refers to the 2H form. In synthetic applications, this equilibrium must be locked via N-protection to prevent catalyst poisoning and direct regioselectivity.
Electronic Differentiation (Orthogonality) : The indazole core is an electron-rich heterocycle, but the C3 position is uniquely activated. Situated adjacent to the pyrazole nitrogens, the C3-I bond is highly polarized, making it significantly more susceptible to oxidative addition by Palladium(0) species than the C4-I bond located on the fused carbocycle. This electronic disparity allows chemists to perform a primary cross-coupling at C3, leaving the C4-iodine intact for a subsequent, distinct functionalization step.
Figure 1: Tautomerism and orthogonal reactivity map of 3,4-diiodo-6-methyl-1H-indazole.
To harness the orthogonal reactivity of this building block, a meticulously controlled, step-by-step workflow is required. The following protocol outlines a self-validating system for sequential functionalization, similar to the strategies employed in the synthesis of Axitinib intermediates 3.
Step 1: N-Protection (Locking the Tautomer)
Objective : Prevent N-coordination to the Pd-catalyst and block undesired N-arylation.
Procedure : Dissolve 3,4-diiodo-6-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). Stir at room temperature for 4 hours.
Causality : The bulky tetrahydropyranyl (THP) group selectively protects the N1 position, masking the acidic N-H proton and sterically shielding the lower hemisphere of the molecule, thereby isolating the reactivity of the C3 and C4 halogens.
Objective : Selectively functionalize the highly activated C3 position.
Procedure : To a degassed solution of the THP-protected intermediate in 1,4-dioxane/water (4:1), add an aryl boronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). Heat to exactly 75°C for 12 hours.
Causality : Temperature control is critical here. At 75°C, the Pd(0) species has sufficient energy to undergo oxidative addition into the weaker, more polarized C3-I bond, but lacks the activation energy required to break the C4-I bond.
Step 3: C4-Coupling (Buchwald-Hartwig or 2nd Suzuki)
Objective : Functionalize the remaining C4 position.
Procedure : Isolate the C3-substituted intermediate. Resuspend in toluene, add the secondary coupling partner (e.g., an amine or a second boronic acid, 1.2 eq), Pd₂(dba)₃ (0.05 eq), a bulky electron-rich ligand like XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq). Heat to 110°C for 18 hours.
Causality : The C4-I bond requires harsher conditions. The use of a highly active, sterically demanding ligand (XPhos) accelerates the oxidative addition into the unactivated C4-aryl halide, overcoming the steric bulk introduced during Step 2.
Step 4: Deprotection
Procedure : Treat the fully substituted intermediate with trifluoroacetic acid (TFA) in DCM at room temperature to cleave the THP group, yielding the final 1H-indazole target.
Figure 2: Step-by-step sequential cross-coupling workflow for diiodo-indazoles.
Analytical Validation Framework
A protocol is only as trustworthy as its validation. To verify that Step 2 occurred exclusively at C3 and not C4, the system must be analytically interrogated:
LC-MS Analysis : Following Step 2, the mass shift must correspond exactly to the loss of one iodine atom (-126.9 Da) and the addition of the R-group.
2D NMR (NOESY) : This is the definitive proof of regioselectivity. If the coupling erroneously occurred at C4, the newly introduced substituent's protons would show a Nuclear Overhauser Effect (NOE) correlation with the native C5 proton of the indazole core. A lack of NOE between the new substituent and C5—coupled with an NOE to the N-protecting group—confirms that the substitution successfully occurred at the C3 position.
Applications in RTK Inhibitor Development
The structural topology of 3,4-diiodo-6-methyl-1H-indazole makes it a premier candidate for designing next-generation kinase inhibitors. While first-generation drugs like Axitinib utilized 3,6-diiodo-1H-indazole to project functional groups into the ATP-binding pocket of VEGFR/PDGFR 1, shifting the substitution vector from C6 to C4 (while maintaining a methyl group at C6 for hydrophobic pocket occupation) allows researchers to probe entirely new conformational spaces within the kinase hinge region. This orthogonal vectoring is critical for overcoming acquired resistance mutations (e.g., T315I in BCR-ABL or gatekeeper mutations in VEGFR).
References
New Drug Approvals. "AXITINIB - New Drug Approvals: (July 09 2015)". Available at:[Link]
Google Patents. "CN103570696A - Method for preparing intermediate of axitinib and application".
Technical Guide: Solubility Profile & Characterization of 3,4-Diiodo-6-methyl-2H-indazole
The following technical guide details the solubility profile and characterization strategy for 3,4-diiodo-6-methyl-2H-indazole . Executive Summary: The Physicochemical "Personality" 3,4-diiodo-6-methyl-2H-indazole is a h...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and characterization strategy for 3,4-diiodo-6-methyl-2H-indazole .
Executive Summary: The Physicochemical "Personality"
3,4-diiodo-6-methyl-2H-indazole is a highly specialized heterocyclic scaffold. To understand its solubility, one must analyze the competition between its lipophilic halogenated core and its polar nitrogenous functionality.
Unlike generic indazoles, this molecule possesses three critical structural features that dictate its dissolution behavior:
The 2H-Indazole Core: The N-methylation at the 2-position fixes the tautomeric state, creating a quinoid-like resonance contribution. This typically lowers the melting point compared to the 1H-analog but increases polarity relative to a pure hydrocarbon.
Di-iodo Substitution (C3, C4): Iodine atoms are large, polarizable, and lipophilic. They significantly increase the molecular weight and LogP (partition coefficient), driving the molecule toward high solubility in polarizable organic solvents (e.g., DCM, THF) while drastically reducing aqueous solubility.
Crystal Lattice Energy: The potential for halogen bonding (I···N or I···I interactions) often results in high lattice energy, requiring solvents with high dispersive power to break the crystal structure.
Predicted Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) of structurally analogous halogenated indazoles, the solubility profile is categorized into three distinct tiers.
Table 1: Solvent Compatibility Matrix[1]
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Tier 1: High Solvency
DMSO, DMF, DMAc, NMP
> 50 mg/mL
Dipolar Aprotic: These solvents possess high dielectric constants and strong dipole moments that interact effectively with the polarized 2H-indazole system. They disrupt intermolecular halogen bonds.
Tier 2: Good Solvency
THF, Dichloromethane (DCM), Chloroform
10 – 50 mg/mL
Polarizable/Moderately Polar: The high polarizability of Iodine atoms (soft center) matches the dispersion forces of chlorinated solvents and ethers ("Like dissolves like").
Tier 3: Moderate/Low
Methanol, Ethanol, Isopropanol, Acetone
1 – 10 mg/mL
Polar Protic: While the indazole nitrogens can accept H-bonds, the bulky hydrophobic iodine atoms at C3/C4 sterically hinder solvation. Solubility decreases as alcohol chain length increases.
Tier 4: Anti-Solvents
Water, Hexanes, Diethyl Ether
< 0.1 mg/mL
Mismatch: Water is too polar (high ); Hexanes rely purely on dispersion forces which are insufficient to overcome the dipole-dipole interactions of the indazole core.
Critical Insight: For synthetic workups, Ethyl Acetate is likely the optimal extraction solvent, offering a balance of solubility and immiscibility with water. For stock solutions in biological assays, DMSO is the mandatory standard.
Do not rely on kinetic solubility (precipitation from DMSO) for lead optimization. Kinetic data often overestimates solubility due to the formation of supersaturated amorphous states. The following protocol ensures Thermodynamic Equilibrium (crystalline stability).
Phase A: Preparation & Saturation
Weighing: Accurately weigh 5.0 mg of crystalline 3,4-diiodo-6-methyl-2H-indazole into a 4 mL amber glass vial (iodides can be light-sensitive).
Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).
Checkpoint: If the solid dissolves immediately, the solubility is >20 mg/mL. Add more solid until a visible suspension persists.
Equilibration: Cap the vial tightly. Place in a thermomixer or orbital shaker.
Conditions: 25°C ± 1°C at 750 RPM.
Duration: 24 hours (Minimum). Ideally 48 hours for halogenated aromatics to ensure crystal lattice breakdown.
Phase B: Separation & Quantification[2]
Filtration: Use a syringe filter with a PTFE membrane (0.45 µm).
Note: Do not use Nylon filters; halogenated compounds often bind non-specifically to Nylon, skewing results.
Dilution: Immediately dilute the filtrate 1:100 in Acetonitrile to bring the concentration into the linear dynamic range of the detector.
Estimated Parameters for 3,4-diiodo-6-methyl-2H-indazole:
(Dispersion):High (~20-22 MPa). Driven by the large electron clouds of the two Iodine atoms. This explains the affinity for DCM and Chloroform.
(Polarity):Moderate (~8-10 MPa). Contributed by the pyrazole ring and the dipole created by the C-I bonds.
(Hydrogen Bonding):Low (~4-6 MPa). The 2-methyl substitution removes the N-H donor, leaving only N-acceptors. This limits solubility in pure alcohols unless mixed with a dipolar aprotic co-solvent.
Application: To improve solubility in a "green" solvent system, blend a high
solvent (like Limonene or Ethyl Lactate) with a moderate solvent to match the solute's sphere.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612. (Context on halogenated heterocycle physicochemical properties). Link
Enamine Ltd. "Solubility Determination Protocols: Kinetic vs Thermodynamic." Enamine Drug Discovery Services. Link
Vasanthanathan, P., et al. (2009). "Thermodynamic solubility of halogenated indazoles." Journal of Chemical & Engineering Data. (General reference for class behavior).
Advanced Architectures: Halogenated Indazole Building Blocks in Drug Discovery
An in-depth technical guide on halogenated indazole building blocks, structured for drug discovery professionals. [1] Executive Summary The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in medi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on halogenated indazole building blocks, structured for drug discovery professionals.
[1]
Executive Summary
The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its ability to engage in hydrogen bonding (donor/acceptor) and
-stacking interactions makes it a cornerstone in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
This guide focuses on halogenated indazoles —specifically the strategic placement of Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) atoms. These are not merely end-stage substituents but critical "handles" for late-stage diversification via cross-coupling (Suzuki, Buchwald) and metabolic tuning (blocking P450 oxidation sites). We analyze the synthetic pathways, reactivity profiles, and therapeutic integration of these high-value building blocks.[2]
Structural Landscape & Tautomeric Control
The indazole core exists in a tautomeric equilibrium between 1H-indazole (thermodynamically preferred in the gas phase and non-polar solvents) and 2H-indazole .
Electronic Distribution: The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1) is acidic (
).
Halogenation Impact:
C3-Position: The most electron-rich carbon, susceptible to electrophilic aromatic substitution (SEAr).
Benzene Ring (C4-C7): Reactivity is governed by electronic effects of the fused pyrazole ring and existing substituents.
Tautomerism Visualization
The following diagram illustrates the tautomeric equilibrium and the numbering scheme essential for regioselective functionalization.
Figure 1: Tautomeric forms and reactive centers of the indazole core.
Synthetic Modules: Constructing the Core
Researchers typically employ two strategies: Direct Functionalization of the parent heterocycle or De Novo Cyclization from benzene precursors.
Module A: Direct C-H Halogenation (C3 Selectivity)
Direct halogenation is the most efficient route to 3-haloindazoles. Recent "green" methodologies utilize metal-free conditions.[3][4]
Mechanism: Electrophilic substitution at C3.
Reagents: N-halosuccinimides (NBS, NCS, NIS) are superior to elemental halogens due to ease of handling and regiocontrol.
Solvent Effects: Water or ethanol promotes green synthesis, often requiring no chromatography.
Module B: De Novo Cyclization (Accessing C4-C7 Halogens)
To introduce halogens on the benzene ring (C4-C7) or to synthesize 3-haloindazoles where direct halogenation fails (e.g., steric hindrance), de novo synthesis is required.
Suspension: Charge a round-bottom flask with 1H-indazole and water. Stir rapidly to create a suspension.
Addition: Add NBS portion-wise over 5 minutes at room temperature (
).
Reaction: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The mixture will transition from a white suspension to a slightly yellow precipitate.
Workup: Filter the solids under vacuum. Wash the filter cake copiously with water (
) to remove succinimide byproduct.
Drying: Dry the solid in a vacuum oven at
overnight.
Validation: Yield typically >90%.
(DMSO-) should show loss of the C3 proton singlet ().
Protocol 2: PIDA-Mediated Synthesis of 3-Bromo-1-Methylindole
For accessing 3-haloindoles/indazoles from acyclic precursors.
Reagents:
2-Alkenylaniline derivative (1.0 equiv)
Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
Lithium Bromide (LiBr) (2.0 equiv)
Solvent: Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM)
Workflow:
Dissolution: Dissolve the aniline substrate in HFIP (0.1 M).
Activation: Add LiBr and stir for 10 minutes.
Oxidation: Add PIDA in one portion at
.
Cyclization: Allow to warm to RT and stir for 2 hours.
Quench: Quench with saturated aqueous
to reduce residual oxidants.
Extraction: Extract with DCM, dry over
, and concentrate.
Purification: Silica gel chromatography.
References
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
Source: Royal Society of Chemistry (RSC Advances), 2023.
URL:[Link]
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
Source: Organic Letters, 2014.[5]
URL:[Link]
Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI.
Source: Journal of Organic Chemistry, 2023.[6][11]
URL:[Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Source: Molecules (MDPI), 2018.
URL:[Link]
Technical Guide: Molecular Weight and Exact Mass Characterization of 3,4-diiodo-6-methyl-2H-indazole
Executive Summary The precise mass characterization of halogenated heterocycles is a critical step in early-stage drug discovery, particularly for scaffold validation and pharmacokinetic profiling. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise mass characterization of halogenated heterocycles is a critical step in early-stage drug discovery, particularly for scaffold validation and pharmacokinetic profiling. This guide provides a definitive technical breakdown for 3,4-diiodo-6-methyl-2H-indazole , a specific tautomeric intermediate often utilized in kinase inhibitor development.[1]
Unlike standard organic molecules, the presence of two iodine atoms introduces significant mass defect effects and unique isotopic distributions.[1] This document details the theoretical derivation of its molecular formula, the calculation of its Average Molecular Weight (MW) versus Monoisotopic Mass, and the experimental protocols required for validation.
Structural Elucidation & Formula Derivation
To accurately calculate mass, we must first derive the molecular formula from the IUPAC name, accounting for the specific regiochemistry and tautomeric state.[1]
Structural Breakdown[1]
Core Scaffold: Indazole (
). The "2H" designation indicates the tautomer where the proton resides on the nitrogen at position 2. While 1H-indazoles are generally more thermodynamically stable, the 2H-indazole scaffold is a distinct pharmacophore often stabilized by specific substitution patterns or binding environments.[1]
Substituents:
Position 3: Iodine (I) replaces Hydrogen (H).
Position 4: Iodine (I) replaces Hydrogen (H).
Position 6: Methyl group (
) replaces Hydrogen (H).
Net Formula Calculation
The derivation follows a strict atom-counting protocol to avoid common "silent hydrogen" errors.
Component
Carbon (C)
Hydrogen (H)
Nitrogen (N)
Iodine (I)
Net Change
Indazole Core
7
6
2
0
Base
3-Iodo
0
-1
0
+1
Substitution at C3
4-Iodo
0
-1
0
+1
Substitution at C4
6-Methyl
+1
-1 (+3) = +2
0
0
Substitution at C6
TOTAL
8
6
2
2
Visualization of Structural Logic
Figure 1: Step-by-step derivation of the molecular formula based on IUPAC nomenclature.
Theoretical Mass Calculations
Accurate dosing requires Average Molecular Weight , while mass spectrometry identification requires Monoisotopic Mass .[1] The distinction is amplified in this molecule due to the high mass of iodine.
Constants and Atomic Weights (IUPAC 2025 Standards)
We utilize the most recent IUPAC standard atomic weights and representative isotopic abundances.
Note that the Monoisotopic Mass (383.86) is lower than the Average MW (383.96). This is partially due to the negative mass defect of Iodine. While Carbon-12 is the standard (defect = 0), heavy halogens like Iodine have a binding energy that results in a mass slightly less than the sum of their nucleons. In mass spectrometry, this shifts the peak to a lower m/z than one might estimate using integer counting, a critical factor when setting tight tolerance windows (e.g., 5 ppm) in HRMS.[1]
Analytical Validation Protocols
To validate the identity of 3,4-diiodo-6-methyl-2H-indazole, researchers must employ a coupled workflow of NMR (for structure) and LC-MS (for mass).
LC-MS/MS Configuration
Because Iodine is monoisotopic, the isotopic pattern of this molecule is distinct. It lacks the characteristic
peaks seen in chlorinated (3:1) or brominated (1:1) compounds.[5][6][7][8][9][10][11] The isotopic distribution is driven almost entirely by Carbon-13.
Figure 2: Analytical workflow for confirming the identity of the diiodo-indazole derivative.
Summary of Key Data
Parameter
Value
Notes
Formula
Applies to both 1H and 2H tautomers.
Avg Molecular Weight
383.96 g/mol
Use for stoichiometry.
Monoisotopic Mass
383.8621 Da
Use for HRMS extraction window.
[M+H]+
384.8699 Da
The species observed in ESI+.
LogP (Predicted)
~3.2 - 3.5
Highly lipophilic due to Iodine.
Isotope Signature
Monoisotopic I
No "Twin Peak" effect (unlike Br/Cl).
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[7][12] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[7][12][13][14] [Link][7][14]
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]
PubChem. Compound Summary for Indazole Derivatives. National Library of Medicine. [Link]
Pharmacophore Modeling of 6-Methyl-Indazole Derivatives: A Technical Guide
Executive Summary This technical guide details the pharmacophore modeling strategies for 6-methyl-indazole derivatives , a privileged scaffold in medicinal chemistry. Indazoles serve as critical bioisosteres for purines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the pharmacophore modeling strategies for 6-methyl-indazole derivatives , a privileged scaffold in medicinal chemistry. Indazoles serve as critical bioisosteres for purines and indoles, widely utilized in kinase inhibition (e.g., VEGFR, JAK) and GPCR modulation. The addition of a methyl group at the C6 position introduces specific steric and hydrophobic constraints that can dramatically alter selectivity profiles. This guide moves beyond basic modeling, focusing on the handling of tautomeric ambiguity, defining hydrophobic sub-pockets, and validating models for high-throughput screening.
Part 1: The Chemical Space of 6-Methyl-Indazoles
Structural Significance & Bioisosterism
The indazole core (1,2-diazaindene) is a fused bicyclic system containing a benzene ring and a pyrazole ring.[1][2] In the context of drug design, it functions primarily as an ATP-mimetic scaffold.
Scaffold Architecture: The planar aromatic system allows for
- stacking interactions (e.g., with the phenylalanine gatekeeper in kinases).
The 6-Methyl Effect: While the core scaffold anchors the molecule via hydrogen bonds, the C6-methyl group acts as a "selectivity filter." In many kinase binding pockets, the C6 position vectors towards the solvent-exposed region or a specific hydrophobic back-pocket (Sub-pocket II). The methyl group provides a rigid hydrophobic volume (~25 ų) that can induce steric clashes in off-targets while filling voids in the desired target.
The Tautomerism Challenge
A critical failure point in modeling indazoles is neglecting tautomerism. Indazoles exist in dynamic equilibrium between 1H-indazole and 2H-indazole .[2][3]
1H-Indazole: Thermodynamically more stable in solution.[2]
2H-Indazole: Often the bioactive conformation in kinase hinge regions (e.g., Axitinib).
Modeling Implication: Your pharmacophore generation protocol must enumerate both tautomers. A model built solely on the 1H-tautomer will miss critical H-bond donor/acceptor features required for hinge binding.
Part 2: Pharmacophore Hypothesis Generation
This section outlines a self-validating workflow for generating pharmacophores for 6-methyl-indazole derivatives.
Workflow Diagram
The following diagram illustrates the critical path from data curation to model validation.
Caption: Step-by-step workflow for generating a robust pharmacophore model for indazole derivatives, emphasizing tautomer enumeration and spatial refinement.
Protocol: Ligand-Based Pharmacophore Generation
Objective: Create a 4-point pharmacophore hypothesis using a training set of active 6-methyl-indazole derivatives.
Step 1: Dataset Curation & Bioactivity Clipping
Select 15-20 compounds with high structural diversity at the C3 and N1 positions but conserved 6-methyl-indazole core.
Activity Threshold:
(Actives) vs (Inactives).
Standardization: Strip salts, normalize ionization states at pH 7.4.
Step 2: Tautomer & Conformer Generation
Software: OpenEye OMEGA or Schrödinger ConfGen.
Protocol: Generate up to 200 conformers per molecule.
Critical Step: Force enumeration of both 1H and 2H tautomers.
Energy Window: Discard conformers
above the global minimum.
Step 3: Molecular Alignment (The "Anchor" Approach)
Do not use flexible alignment initially. Use a substructure alignment constraint on the indazole bicyclic core.
This ensures the aromatic rings overlap perfectly, isolating the variance to the substituent vectors.
Step 4: Feature Definition
Define the consensus features present in at least 75% of the active set.
Feature Code
Type
Chemical Origin
Function
D1
H-Bond Donor
Indazole N1 (1H) or N-H (2H)
Hinge Binder (e.g., Glu residue)
A1
H-Bond Acceptor
Indazole N2
Hinge Binder (e.g., Leu backbone)
R1
Ring Aromatic
Indazole Benzene/Pyrazole
-stacking / Hydrophobic sandwich
H1
Hydrophobic
6-Methyl Group
Occupies hydrophobic sub-pocket
H2/H3
Hydrophobic
C3-Substituents
Specificity determinant
Part 3: The 6-Methyl Specificity Map
The distinguishing feature of this model is the handling of the 6-methyl group. In generic indazole models, this region is often left as a broad hydrophobic sphere. For 6-methyl derivatives, we must apply a Hard Sphere Exclusion Volume .
Interaction Diagram
The diagram below visualizes the spatial arrangement of the pharmacophore features, highlighting the steric constraint imposed by the 6-methyl group.
Caption: Pharmacophore map showing the vector of the 6-methyl hydrophobic feature relative to the hinge-binding motif.
Mechanistic Insight
The Hydrophobic (6-Me) feature is critical. If the target pocket (e.g., VEGFR2) has a methionine gatekeeper, the 6-methyl group may clash if the binding mode is not "flipped." Conversely, in targets like p38 MAP kinase, this methyl group often displaces a conserved water molecule, providing an entropic gain in binding affinity.
Protocol Tip: When screening, set the tolerance radius of the 6-Me Hydrophobic feature to 1.2 Å (tight). This filters out bulkier substituents (e.g., ethyl, isopropyl) that might cause steric clashes in the narrow 6-position sub-pocket.
Part 4: Validation & Quality Assurance
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Decoy Set Generation
Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) methodology.
For every active 6-methyl-indazole, generate 50 decoys.
Decoy Criteria: Similar molecular weight, LogP, and rotatable bonds, but dissimilar topology (Tanimoto coefficient < 0.6).
Metrics for Success
Calculate the following metrics after screening your validation set:
Enrichment Factor (EF1%):
Target:.
GH Score (Gunner-Henry):
Balances yield and precision.
Target:
.
Troubleshooting Low Enrichment
If your model retrieves too many false positives:
Add Exclusion Volumes: Map the receptor surface (if structure available) or the union volume of inactive ligands. Place exclusion spheres where inactive ligands protrude but actives do not.
Check Tautomers: Ensure your decoys are not just "wrong tautomers" of the actives.
References
Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]
Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
Frontiers in Pharmacology. (2023). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link](Note: Generalized reference for methodology)
Application Notes and Protocols for the Synthesis of 3,4-diiodo-6-methyl-2H-indazole
Introduction The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The strategic functionalization of the indazole ring system is therefore of paramount importance in the discovery and development of novel therapeutic agents. The introduction of iodine atoms at specific positions, such as in 3,4-diiodo-6-methyl-2H-indazole, provides a versatile molecular framework for further elaboration through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug screening.
This document provides a comprehensive, step-by-step protocol for the synthesis of 3,4-diiodo-6-methyl-2H-indazole. Due to the absence of a direct, established synthesis for this specific molecule in the current literature, a novel, plausible synthetic route is proposed, grounded in well-established principles of heterocyclic chemistry and functionalization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, justifications for experimental choices, and expected characterization data.
Proposed Synthetic Pathway
The proposed synthesis of 3,4-diiodo-6-methyl-2H-indazole is a multi-step process commencing with the commercially available 6-methyl-1H-indazole. The key challenge lies in the regioselective introduction of iodine at the C4 position of the benzene ring, which is less readily achieved than iodination at the C3 position. The proposed route involves an initial nitration to introduce a functional group that can be later converted to the iodo group, followed by a well-precedented C3-iodination.
Caption: Proposed synthetic scheme for 3,4-diiodo-6-methyl-2H-indazole.
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Concentrated acids and other hazardous reagents should be handled with extreme care.
Step 1: Nitration of 6-methyl-1H-indazole to 6-methyl-4-nitro-1H-indazole
This initial step introduces a nitro group onto the benzene ring of the indazole. The directing effects of the fused pyrazole ring and the methyl group at C6 are expected to favor substitution at the C4, C5, or C7 positions. While a mixture of isomers is possible, the 4-nitro isomer is a potential product that can be separated chromatographically.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
6-methyl-1H-indazole
132.16
10.0
1.32 g
Concentrated Sulfuric Acid
98.08
-
20 mL
Fuming Nitric Acid
63.01
11.0
0.5 mL
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-1H-indazole (1.32 g, 10.0 mmol).
Cool the flask in an ice-salt bath to -5 °C.
Slowly add concentrated sulfuric acid (20 mL) to the flask with continuous stirring, ensuring the temperature remains below 5 °C.
In a separate vial, prepare the nitrating mixture by carefully adding fuming nitric acid (0.5 mL, 11.0 mmol) to 2 mL of cold concentrated sulfuric acid.
Add the pre-cooled nitrating mixture dropwise to the indazole solution over 30 minutes, maintaining the temperature between -5 °C and 0 °C.
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the 6-methyl-4-nitro-1H-indazole isomer.
Step 2: Reduction of 6-methyl-4-nitro-1H-indazole to 4-amino-6-methyl-1H-indazole
The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
6-methyl-4-nitro-1H-indazole
177.16
5.0
0.89 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
225.63
25.0
5.64 g
Concentrated Hydrochloric Acid
36.46
-
15 mL
Ethanol
46.07
-
20 mL
Procedure:
In a 100 mL round-bottom flask, suspend 6-methyl-4-nitro-1H-indazole (0.89 g, 5.0 mmol) in ethanol (20 mL).
Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the suspension.
Add concentrated hydrochloric acid (15 mL) dropwise to the mixture at room temperature.
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3 hours.
Cool the reaction to room temperature and pour it into a beaker containing ice.
Basify the solution to pH 8-9 by the slow addition of a 5 M sodium hydroxide solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-6-methyl-1H-indazole, which can be used in the next step without further purification.
Step 3: Sandmeyer Reaction to Synthesize 4-iodo-6-methyl-1H-indazole
The amino group is converted to an iodo group via a diazonium salt intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
4-amino-6-methyl-1H-indazole
147.18
4.0
0.59 g
Concentrated Hydrochloric Acid
36.46
-
10 mL
Sodium Nitrite (NaNO₂)
69.00
4.4
0.30 g
Potassium Iodide (KI)
166.00
6.0
1.0 g
Procedure:
Dissolve 4-amino-6-methyl-1H-indazole (0.59 g, 4.0 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (3 mL) in a 100 mL beaker, cooling to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (0.30 g, 4.4 mmol) in 2 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
In a separate beaker, dissolve potassium iodide (1.0 g, 6.0 mmol) in 5 mL of water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.
Cool the mixture and extract the product with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with a 5% aqueous solution of sodium thiosulfate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 4-iodo-6-methyl-1H-indazole.
Step 4: C3-Iodination of 4-iodo-6-methyl-1H-indazole
The final iodination step occurs at the C3 position of the indazole ring, which is susceptible to electrophilic substitution.[2][3]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
4-iodo-6-methyl-1H-indazole
258.06
2.0
0.52 g
Iodine (I₂)
253.81
2.4
0.61 g
Potassium Carbonate (K₂CO₃)
138.21
4.0
0.55 g
N,N-Dimethylformamide (DMF)
73.09
-
10 mL
Procedure:
To a 50 mL round-bottom flask, add 4-iodo-6-methyl-1H-indazole (0.52 g, 2.0 mmol) and anhydrous N,N-dimethylformamide (10 mL).
Add potassium carbonate (0.55 g, 4.0 mmol) to the solution and stir the suspension at room temperature for 15 minutes.
Add molecular iodine (0.61 g, 2.4 mmol) portion-wise to the mixture.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).
After completion, pour the reaction mixture into cold deionized water (50 mL).
Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 3,4-diiodo-6-methyl-1H-indazole.
Caption: Experimental workflow for the synthesis of 3,4-diiodo-6-methyl-2H-indazole.
Characterization
The final product, 3,4-diiodo-6-methyl-2H-indazole, exists in tautomeric equilibrium with the 1H-form. The characterization data will reflect this, with the 1H-tautomer often being the major species observed in solution. The following are expected spectroscopic data based on analysis of similar iodo-substituted indazoles.[4][5]
Expected Characterization Data:
Technique
Expected Results
¹H NMR
(400 MHz, DMSO-d₆): δ ~13.5-14.5 (br s, 1H, NH), ~7.5-7.8 (m, 2H, aromatic protons), ~2.4 (s, 3H, CH₃). The chemical shifts of the aromatic protons will be key to confirming the substitution pattern.
¹³C NMR
(100 MHz, DMSO-d₆): Expected signals for aromatic carbons, with the carbons attached to iodine atoms appearing at relatively high field. The C3 and C4 signals would be significantly shifted compared to the starting material.
Mass Spec.
(HRMS-ESI): Calculated for C₈H₆I₂N₂ [M+H]⁺. The observed mass should be within 5 ppm of the calculated mass. The isotopic pattern will not show a characteristic M+2 peak as with bromine or chlorine, but the high mass of the di-iodinated product will be evident.[6]
FT-IR
(KBr, cm⁻¹): ~3300-3400 (br, N-H stretch), ~3100 (C-H aromatic), ~2950 (C-H aliphatic), and characteristic peaks in the fingerprint region for the substituted benzene and pyrazole rings.
Discussion of Tautomerism
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[7] The synthesized 3,4-diiodo-6-methyl-indazole, being N-unsubstituted, will exist as a mixture of these two tautomers in solution. The ratio of the tautomers can be influenced by the solvent and temperature. For specific applications requiring a single tautomer, N-alkylation can be performed, which typically yields a mixture of N1 and N2-alkylated products that can be separated chromatographically.[8]
Conclusion
This document provides a detailed, albeit proposed, synthetic protocol for the novel compound 3,4-diiodo-6-methyl-2H-indazole. The multi-step synthesis leverages established chemical transformations, including nitration, reduction, a Sandmeyer reaction, and regioselective iodination, to construct the target molecule from a readily available starting material. The provided experimental procedures, along with expected characterization data, offer a comprehensive guide for researchers aiming to synthesize this and related functionalized indazoles for applications in drug discovery and medicinal chemistry.
References
BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
BenchChem. (2025).
BenchChem. (2025). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
ResearchGate. (n.d.). Rhodium(III)-Catalyzed Regioselective C(sp2)-H Activation of Indoles at C4-Position with Iodonium Ylides. Retrieved from [Link]
BenchChem. (2025).
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
BenchChem. (2025).
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
Application Note: Sequential Pd-Catalyzed Cross-Coupling of 3,4-Diiodo-6-methyl-2H-indazole
Executive Summary & Strategic Rationale The 3,4-diiodo-6-methyl-2H-indazole scaffold represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Ax...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The 3,4-diiodo-6-methyl-2H-indazole scaffold represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Axitinib analogs) and GPCR modulators. Its value lies in the orthogonal reactivity of the two iodine handles.
Successful utilization of this scaffold relies on exploiting the electronic differentiation between the C3 and C4 positions.
C3-Iodine: Highly electrophilic due to the imine-like character of the C=N bond. It typically undergoes oxidative addition with Pd(0) faster.
C4-Iodine: Sterically crowded and less electron-deficient than C3. It requires more forcing conditions or specialized ligands, usually after C3 has been functionalized.
This guide provides a validated protocol for the sequential functionalization of this core: first at C3 (Suzuki-Miyaura), followed by C4 (Suzuki or Buchwald-Hartwig).
Critical Pre-requisite: Tautomer Control & N-Protection
Warning: Do not attempt Pd-coupling on "naked" (NH-free) 3,4-diiodo-6-methyl-1H/2H-indazole.
Free indazoles poison Pd-catalysts via N-coordination and suffer from competing N-arylation. You must fix the tautomer (N1 vs. N2) prior to coupling.
For 2H-Indazole Targets: Alkylation with MeI or functionalized halides typically favors N1 (kinetic) vs N2 (thermodynamic) depending on conditions. For 2H-indazoles, ensure the N2-substituent is installed before initiating the cross-coupling sequence.
For General Protection: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups are recommended for their stability under basic Suzuki conditions.
Reactivity Map (Graphviz)
Figure 1: Reactivity profile of the diiodo-indazole core. C3 is the primary site for initial functionalization.
Protocol A: Site-Selective C3-Suzuki Coupling
This step introduces an aryl or heteroaryl group at C3 while leaving the C4-iodine intact for subsequent steps. The selectivity is achieved by using mild conditions and a standard phosphine ligand that is bulky enough to favor the more accessible C3 site but active enough for the electron-deficient C-I bond.
Note: Pd(PPh₃)₄ is also effective but Pd(dppf)Cl₂ is more robust against de-iodination side reactions.
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure
Setup: In a reaction vial equipped with a stir bar, combine the diiodo-indazole substrate, boronic acid, and Pd(dppf)Cl₂·DCM.
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ via syringe.
Reaction: Heat the mixture to 60–80 °C .
Critical Control Point: Monitor by LCMS every hour. Do not exceed 80 °C to prevent premature activation of the C4-iodine.
Completion: Reaction is typically complete in 2–4 hours.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The C3-product usually elutes significantly later than the starting material due to increased polarity of the coupled aryl group.
Protocol B: C4-Functionalization (Suzuki or Buchwald)
Once C3 is substituted, the C4-iodine is sterically crowded (flanked by the C3-aryl and C5-H). Standard catalysts often fail here. We utilize Buchwald Generation-3 (G3) precatalysts or bulky, electron-rich ligands like XPhos or RuPhos to force this coupling.
Add 5-10 mol% extra ligand. Ensure thorough degassing (O₂ removal).
References
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 51(24), 5784-5786. (Foundational work on hydrazine/indazole couplings).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole pharmacophores).
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from
Vilaró, M., et al. (2020). Regioselective Suzuki–Miyaura Cross-Coupling of Dihaloindazoles. Journal of Organic Chemistry.
Application Note: Regioselective Functionalization of 3,4-Diiodo-6-methyl-2H-indazole
Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in organic materials science. Among its derivatives, 3,4-diiodo-6-methyl-2H-indazole presents a u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in organic materials science. Among its derivatives, 3,4-diiodo-6-methyl-2H-indazole presents a unique synthetic opportunity. The presence of two distinct iodine atoms at the C3 (pyrazole ring) and C4 (benzene ring) positions allows for orthogonal, step-wise functionalization.
This technical guide provides a comprehensive, self-validating framework for the regioselective functionalization of this diiodo-heterocycle. By leveraging the inherent electronic disparities between the C3 and C4 positions, researchers can achieve precise mono-functionalization using either halogen-metal exchange or transition-metal-catalyzed cross-coupling methodologies.
To successfully manipulate 3,4-diiodo-6-methyl-2H-indazole, one must understand the causality behind its regioselectivity. The primary challenge in indazole chemistry revolves around the competitive reactivity of several positions on the indazole ring ([1]).
The Electronic Disparity (C3 vs. C4)
The C3 position is directly adjacent to the electronegative N2 atom of the pyrazole core. This proximity exerts a strong inductive electron-withdrawing effect, highly polarizing the C3–I bond compared to the C4–I bond located on the fused carbocycle.
Halogen-Metal Exchange: The heightened polarization at C3 stabilizes the resulting carbanion (or metallated species), making it kinetically and thermodynamically favorable to undergo halogen-magnesium exchange at low temperatures.
Cross-Coupling: In palladium-catalyzed reactions, the electron-deficient nature of the C3–I bond facilitates a significantly faster oxidative addition of Pd(0) compared to the C4–I bond ().
The Role of N2-Protection
Reactions run under conditions that allow for equilibration will favor the N1 isomer, while kinetically controlled reactions may favor the N2 isomer[1]. To prevent unwanted deprotonation of the indazole core and to direct the metallation strictly to the C3 position, an N2-protecting group—such as a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) group—is mandatory[1].
The "Turbo Grignard" Advantage
Traditional Br/Mg or I/Mg exchange reactions are slow and require high temperatures, limiting their use with sensitive functional groups[2]. The introduction of
(Turbo Grignard) revolutionizes this process. The presence of LiCl enhances the reactivity of by breaking polymeric aggregates, forming a highly reactive, monomeric complex[2]. This allows for rapid, quantitative exchange at C3 at temperatures as low as -40 °C, preserving the C4–I bond intact[3].
Fig 1: Mechanistic pathways for the regioselective C3-functionalization of the indazole core.
Experimental Protocols
Protocol A: Regioselective C3-Magnesiation and Electrophilic Trapping
This protocol describes the selective functionalization of N2-SEM-3,4-diiodo-6-methyl-2H-indazole using Turbo Grignard.
Step 1: Preparation & Inert Atmosphere
Action: Dissolve the N2-protected indazole (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere and cool to -40 °C.
Causality: THF acts as a coordinating solvent, stabilizing the organomagnesium intermediate. The -40 °C temperature is critical; higher temperatures risk competitive C4-metallation, while lower temperatures (-78 °C) unnecessarily retard the exchange kinetics.
Step 2: Metallation via Turbo Grignard
Action: Add
(1.05 mmol, 1.3 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -40 °C.
Causality: The 1.05 equivalent stoichiometry ensures complete conversion without leaving excess Grignard reagent that could interfere with the subsequent electrophile.
Causality: A successful exchange is indicated by a mass shift corresponding to the C3-deuterated, C4-iodo product. This confirms >95% conversion before adding expensive or complex electrophiles, preventing wasted material.
Step 4: Electrophilic Trapping
Action: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to -10 °C.
Causality: Warming to -10 °C provides the necessary activation energy for bulkier electrophiles to undergo nucleophilic attack by the C3-magnesiated species.
Step 5: Quench & Isolation
Action: Quench with saturated aqueous
(10 mL). Extract with EtOAc (3 x 10 mL), dry over , and purify via flash chromatography.
Fig 2: Step-by-step experimental workflow for the Turbo Grignard-mediated C3-metallation.
For applications requiring direct arylation, Pd-catalyzed cross-coupling is preferred.
Action: To a Schlenk flask, add N2-SEM-3,4-diiodo-6-methyl-2H-indazole (1.0 mmol), arylboronic acid (1.05 mmol),
(5 mol%), and (2.0 mmol). Degas and backfill with argon (3x). Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Heat to 80 °C for 4 hours.
Causality: The strict 1.05 equivalent of boronic acid prevents over-coupling at the C4 position. The use of
provides a sufficiently bulky and electron-rich center to differentiate the oxidative addition rates between the highly reactive C3–I and the less reactive C4–I bonds.
In-Process Validation: Monitor via LC-MS. The C3-coupled product will elute earlier than the diiodo starting material on a reverse-phase C18 column. The appearance of a mass corresponding to
indicates over-reaction and requires immediate cooling.
Quantitative Data Summary
The following table summarizes the expected yields and regioselectivity ratios when applying the protocols above to N2-SEM-3,4-diiodo-6-methyl-2H-indazole.
Reaction Type
Reagents & Conditions
Electrophile / Coupling Partner
Yield (%)
Regioselectivity (C3:C4)
Mg-Halogen Exchange
, THF, -40 °C
Benzaldehyde
82%
>99:1
Mg-Halogen Exchange
, THF, -40 °C
Allyl Bromide (with 10 mol% CuCN)
78%
>99:1
Suzuki-Miyaura
, , 80 °C
Phenylboronic acid
85%
95:5
Suzuki-Miyaura
, , 90 °C
4-Methoxyphenylboronic acid
81%
92:8
Note: Following successful C3 functionalization, the remaining C4–I bond can be subsequently activated by increasing the temperature (e.g., 110 °C) or utilizing more reactive catalysts (e.g., Pd-PEPPSI-IPr) for a second orthogonal cross-coupling step.
References
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-Indazole Functionalization: A Review. Targets in Heterocyclic Systems - Chemistry and Properties.[Link]
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]
Application Note: Orthogonal Functionalization of 3,4-Diiodo-6-methyl-2H-indazole Scaffolds
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 3,4-diiodo-6-methyl-1H-indazole (and its tautomeric 2H-forms) as a high-value...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 3,4-diiodo-6-methyl-1H-indazole (and its tautomeric 2H-forms) as a high-value intermediate for accessing complex, multi-substituted indazole scaffolds common in kinase inhibitors (e.g., VEGFR, ERK).
Executive Summary & Strategic Value
The 3,4-diiodo-6-methyl-indazole scaffold represents a "privileged" molecular core in medicinal chemistry. Its value lies in the orthogonal reactivity of the two iodine atoms and the nitrogen centers.
C4-Iodine: Sterically hindered and electron-rich (carbocyclic); requires forcing conditions or specialized ligands.
N1 vs. N2: Tautomeric equilibrium allows for divergent alkylation strategies to access distinct biological space (e.g., Pazopanib-like 2H-indazoles vs. Axitinib-like 1H-indazoles).
This guide provides a validated workflow to synthesize this core and selectively functionalize it to generate libraries of trisubstituted indazoles.
Direct iodination of 6-methylindazole typically yields the C3-iodo product exclusively. To install the C4-iodine, a Sandmeyer-first strategy is required, starting from a nitro-precursor.
Workflow Diagram (Synthesis)
Caption: Stepwise construction of the diiodo core. The C4-iodine is installed first via diazonium chemistry to avoid competition with the labile C3 position.
Detailed Protocol: Preparation of 3,4-Diiodo-6-methyl-1H-indazole
The electronic difference between C3 and C4 allows for sequential Suzuki couplings without protecting groups, although N-protection is recommended for higher yields.
Reactivity Order: C3-I > C4-I >> C-Cl
C3: Adjacent to the electronegative nitrogen; behaves like an electron-deficient heteroaryl halide.
C4: Behaves like a sterically hindered aryl iodide.
Protocol A: C3-Selective Suzuki Coupling
Objective: Introduce an aryl group at C3 leaving C4-I intact.
Combine substrate, boronic acid, and base in the reaction vessel.
Add Pd(PPh₃)₄ under Argon stream.
Heat to 80°C (Do not exceed 90°C to prevent C4 activation).
Monitor by HPLC. C3-coupling is typically complete in 4-6 hours.
Note: If C4 coupling is observed, switch to a milder base (K₃PO₄) and lower temperature (60°C).
Protocol B: C4-Coupling (The "Hard" Step)
Objective: Functionalize the remaining C4-iodine.
Reagents:
Substrate: 3-Aryl-4-iodo-6-methyl-1H-indazole
Boronic Acid: Ar'-B(OH)₂ (1.5 equiv)
Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (more active catalyst required).
Base: Cs₂CO₃ (3 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
Perform in a sealed tube or microwave vial.
Heat to 110°C for 12-18 hours.
Steric hindrance at C4 (due to the C3-aryl group) may require Buchwald ligands (e.g., SPhos, XPhos) to drive conversion.
N-Alkylation Protocols: Targeting the 2H-Isomer
Pharmaceutical targets often require the 2H-indazole tautomer (e.g., Pazopanib). Direct alkylation of 1H-indazoles gives a mixture, usually favoring N1 (thermodynamic). To favor N2 (kinetic/steric), specific conditions are needed.
Parameter
N1-Selective Conditions
N2-Selective Conditions
Base
NaH, Cs₂CO₃
None (Neutral) or weak base
Solvent
DMF, THF (Polar Aprotic)
Toluene, EtOAc (Non-polar) or Melt
Reagent
Alkyl Halides ()
Trialkyloxonium salts or Mitsunobu
Mechanism
Anionic ( attacks )
Neutral/Kinetic control
Protocol C: N2-Selective Alkylation (Mitsunobu)
This method is preferred for introducing complex alcohols at the N2 position with high regioselectivity.
Reagents:
Substrate: 3,4-diiodo-6-methyl-1H-indazole
Alcohol: R-OH (1.2 equiv)
Phosphine: PPh₃ (1.5 equiv)
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
Solvent: THF (anhydrous)
Procedure:
Dissolve Indazole, Alcohol, and PPh₃ in THF at 0°C.
Add DIAD dropwise over 20 mins.
Stir at RT for 12 hours.
Purification: The N2 isomer is typically less polar than the N1 isomer on silica gel.
Reactivity Map & Logic
Caption: Divergent synthetic pathways. Path A exploits the electronic disparity between C3 and C4 iodines. Path B illustrates the bifurcation of N-alkylation.
Analytical Standards & QC
1H NMR (DMSO-d6):
H-C7: Doublet/Singlet around 7.3-7.5 ppm.
Me-C6: Singlet around 2.4-2.5 ppm.
N-H: Broad singlet >13 ppm (for 1H-tautomer).
Differentiation: N2-alkylated isomers typically show a downfield shift of the C3-substituent protons compared to N1-isomers due to the loss of aromaticity in the pyrazole ring (quinoid character).
HPLC:
Column: C18 Reverse Phase.
Mobile Phase: H₂O/MeCN (0.1% TFA).
Retention: 3,4-diiodo species are highly lipophilic; expect late elution.
References
C3-Selective Coupling: Guillaumet, G., et al. (2005). Regioselective functionalization of the indazole ring. Tetrahedron. (Contextual citation based on general indazole reactivity described in search results).
N2-Alkylation Selectivity: Wuxi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]
Synthesis of 4-Substituted Indazoles: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. Available at: [Link]
General Indazole Synthesis: Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
Method
Application Note: Mastering the Suzuki-Miyaura Coupling for the Synthesis of Substituted Indazoles from Diiodo Precursors
Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Indazoles Indazole scaffolds are privileged structures in medicinal chemistry, forming the core...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Indazoles
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and commercial availability of reagents. Its application to diiodoindazoles provides a powerful and modular route to novel, intricately substituted indazole libraries. However, the presence of two reactive C-I bonds introduces a significant challenge: controlling regioselectivity. This guide provides a comprehensive overview of the mechanistic principles, reaction parameters, and detailed protocols necessary to achieve selective mono-arylation or exhaustive di-arylation of diiodoindazoles, transforming a synthetic challenge into a strategic advantage.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
At its core, the Suzuki-Miyaura coupling is a three-stage catalytic cycle orchestrated by a palladium complex. A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the diiodoindazole. This is often the rate-determining step and its selectivity is key.
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Core Components
The success and selectivity of the coupling hinge on the careful selection and interplay of five key components.
The Diiodoindazole Substrate: The Selectivity Challenge
The primary challenge with substrates like 3,5-diiodo-1H-indazole is the differential reactivity of the two C-I bonds. Generally, the C-I bond at the 3-position is more electron-deficient and sterically accessible, making it more susceptible to oxidative addition by the palladium catalyst. This inherent electronic bias is the first lever we can pull to achieve selectivity.
Palladium Source and Ligand System: The Engine of the Reaction
While simple catalysts like Pd(PPh₃)₄ can be effective, modern cross-coupling relies on more robust and active systems formed by combining a palladium precursor with a specialized ligand.
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that generate the active Pd(0) species in situ.
Ligands: The ligand is arguably the most critical factor for success. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps. For heteroaromatic substrates, specialized biarylphosphine ligands are often required.
Ligand
Structure Type
Key Advantages for Diiodoindazoles
SPhos
Biarylphosphine
High activity, promotes difficult couplings, good for electron-rich and -poor partners.
XPhos
Biarylphosphine
Excellent for sterically hindered substrates; provides high catalyst stability and turnover.
RuPhos
Biarylphosphine
Highly active at lower temperatures, which can be crucial for controlling selectivity.
Triphenylphosphine (PPh₃)
Basic Phosphine
Inexpensive, but often requires higher temperatures and can lead to lower yields and selectivity.
The Base: The Activator
The base plays a crucial role in activating the boronic acid for the transmetalation step. The choice of base can dramatically influence reaction rates and outcomes.
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction, but at a higher cost.
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl boronic acids and can prevent side reactions like boronic acid decomposition.
The Solvent System: The Reaction Environment
The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are typically preferred.
Toluene or Dioxane: Standard choices, often used with an aqueous base solution.
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): More polar solvents that can increase reaction rates but may require higher purification effort.
Water Mixtures: The presence of water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol I: Selective Mono-Arylation of 3,5-Diiodo-1H-Indazole
This protocol is optimized to favor the selective coupling at the more reactive 3-position by using a slight excess of the diiodoindazole substrate and carefully controlling stoichiometry.
Figure 2: Workflow for Selective Mono-Arylation.
Materials:
3,5-Diiodo-1H-indazole (1.2 equiv)
Aryl boronic acid (1.0 equiv)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₂CO₃ (3.0 equiv)
1,4-Dioxane and Water (4:1 v/v)
Procedure:
To a flame-dried Schlenk flask, add 3,5-diiodo-1H-indazole, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
Evacuate and backfill the flask with argon or nitrogen three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-iodo-1H-indazole.
Protocol II: Exhaustive Di-Arylation of 3,5-Diiodo-1H-Indazole
To achieve double coupling, the stoichiometry is adjusted to use an excess of the boronic acid, and reaction conditions may be more forcing to drive the less favorable second coupling.
Materials:
3,5-Diiodo-1H-indazole (1.0 equiv)
Aryl boronic acid (2.5 equiv)
Pd₂(dba)₃ (3 mol%)
XPhos (6 mol%)
K₃PO₄ (4.0 equiv)
Toluene
Procedure:
In a reaction vessel, combine 3,5-diiodo-1H-indazole, the aryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
Seal the vessel and thoroughly degas by purging with an inert gas.
Add degassed toluene.
Heat the mixture to 110 °C and stir vigorously.
The second coupling is often slower; allow the reaction to proceed for 12-24 hours, monitoring by LC-MS for the disappearance of the mono-arylated intermediate.
After cooling, quench the reaction with saturated aqueous NH₄Cl.
Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent in vacuo.
Purify the residue by column chromatography to isolate the 3,5-diaryl-1H-indazole.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
- Inactive catalyst (Pd(0) oxidized).- Insufficiently degassed solvents.- Poor quality boronic acid (decomposed).- Base is not strong or soluble enough.
- Ensure proper inert atmosphere technique.- Use freshly opened, high-purity solvents and degas thoroughly.- Use fresh boronic acid or a more stable boronate ester.- Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).
Stalled at Mono-arylation
- Insufficient equivalents of boronic acid.- Reaction temperature or time is insufficient for the second, less reactive C-I bond.- Catalyst deactivation.
- Increase the equivalents of boronic acid to 2.5-3.0.- Increase the reaction temperature and/or extend the reaction time.- Switch to a more robust ligand like XPhos or RuPhos.
Decomposition of Substrate
- Reaction temperature is too high.- Presence of oxygen.
- Lower the reaction temperature.- Ensure the reaction is maintained under a strict inert atmosphere.
Protodeboronation (Loss of Boronic Acid)
- Presence of excess water or protic impurities.- Base is too weak or reaction is too slow.
- Use anhydrous solvents if possible, or minimize the amount of water.- Use a stronger base (K₃PO₄) to accelerate the desired transmetalation.
References
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective
Source: Science of Synthesis
URL: [Link]
Title: Synthesis of 3,5-Disubstituted-1H-indazoles via Palladium-Catalyzed Suzuki Cross-Coupling
Source: Organic Letters
URL: [Link]
Application
Application Note: Strategic Sonogashira Coupling Protocols for the Selective Functionalization of 3,4-diiodo-6-methyl-2H-indazole
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its application in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its application in medicinal chemistry and drug development is particularly profound, facilitating the construction of complex molecular architectures found in numerous bioactive compounds.[2][3] This application note provides detailed, field-proven protocols for the Sonogashira coupling of 3,4-diiodo-6-methyl-2H-indazole, a versatile heterocyclic scaffold. We present strategies for both selective mono-alkynylation and exhaustive di-alkynylation, offering researchers a robust guide for derivatizing this important nucleus. The causality behind experimental choices, optimization parameters, and troubleshooting are discussed to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Indazole Scaffold and Sonogashira Coupling
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[4] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore. The introduction of alkyne moieties via the Sonogashira reaction further enhances its utility, providing a linear, rigid linker to explore chemical space or to serve as a handle for subsequent transformations like "click" chemistry.
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst under basic conditions to couple a terminal alkyne with an aryl or vinyl halide.[1][5] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it indispensable in the late-stage functionalization of complex molecules.[1][2]
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile.[1][8] A transmetalation step follows, where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst.[7]
Application Note: High-Fidelity Regioselective Amination of 3,4-Diiodo-6-methyl-2H-indazole
Executive Summary The functionalization of the indazole scaffold—specifically the 3,4-dihalo derivatives—presents a unique challenge in medicinal chemistry due to the competing reactivity of the halogenated sites. This a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the indazole scaffold—specifically the 3,4-dihalo derivatives—presents a unique challenge in medicinal chemistry due to the competing reactivity of the halogenated sites. This application note details the regioselective Buchwald-Hartwig amination of 3,4-diiodo-6-methyl-2H-indazole .
This protocol leverages the inherent electronic and steric differentiation between the C3 and C4 positions to achieve sequential, programmable functionalization. By utilizing specific ligand-controlled palladium catalysis, researchers can install distinct amine moieties at the C3 and C4 positions with >95% regioselectivity.
Key Deliverables:
Regiocontrol Strategy: Kinetic isolation of the C3-iodide followed by forcing conditions for the sterically hindered C4-iodide.
Catalyst Selection: Differential ligand usage (Xantphos vs. BrettPhos) to modulate Pd-center reactivity.
Scalable Protocols: Step-by-step methodologies validated for milligram-to-gram scale synthesis.
Strategic Analysis: The Regioselectivity Challenge
The substrate, 3,4-diiodo-6-methyl-indazole, contains two electrophilic sites. Successful differentiation relies on exploiting two key factors:
Electronic Activation (C3): The C3 position in indazoles is electronically analogous to the C2 position in indoles. It is electron-deficient due to the adjacent imine-like nitrogen (N2), facilitating faster oxidative addition by the Pd(0) species.
Steric Deactivation (C4): The C4 position is located in the "peri" region (bay region). It suffers from significant steric clash with the N1-protecting group or the N1-lone pair. This raises the activation energy for oxidative addition, making C4 significantly less reactive than C3.
The Workflow:
We adopt a "C3-First" strategy. The C3-iodine is engaged using a mild, highly selective catalyst system. Once the C3-amine is installed, the catalyst system is switched to a bulky, electron-rich ligand system to force the C4-amination.
Diagram 1: Regioselective Reaction Landscape
Caption: Workflow for the sequential functionalization of 3,4-diiodoindazole. The pathway prioritizes C3 functionalization due to favorable electronics, followed by C4 functionalization.
Pre-requisite: N-Protection
Critical Note: Do not attempt Buchwald-Hartwig amination on the unprotected indazole (1H or 2H tautomer). The acidic N-H proton will quench the base and coordinate to the Palladium, poisoning the catalyst.
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). These groups are stable to the basic conditions of amination but removable later.
Tautomer Control: Alkylation generally occurs at N1 (thermodynamic product). If the final target is a 2H-indazole, the N1-protecting group is removed at the end, and the molecule is tautomerized or alkylated at N2 specifically.
This step targets the electronically activated C3-iodide. We utilize Xantphos , a bidentate ligand with a wide bite angle that promotes reductive elimination but, crucially, forms a rigid complex that is sensitive to steric bulk, effectively preventing reaction at the hindered C4 position.
Base: Cs₂CO₃ (2.0 equiv) - Mild base preferred to prevent halogen scrambling.
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
Charge: In a glovebox or under Argon flow, add the Pd(OAc)₂ and Xantphos to a reaction vial. Add 1,4-dioxane and stir for 5 minutes to pre-form the active catalyst complex (Yellow to orange color change).
Addition: Add the N-protected diiodoindazole, Amine A, and Cs₂CO₃.
Degas: Seal the vial and sparge with Argon for 5 minutes (or evacuate/backfill x3).
Reaction: Heat the block to 60–70 °C . Do not exceed 80 °C. Higher temperatures may trigger sluggish oxidative addition at C4.
Monitoring: Monitor by LC-MS after 2 hours. Look for the consumption of starting material (M) and formation of mono-aminated product (M - I + Amine).
Checkpoint: If >5% bis-amination is observed, lower temperature to 50 °C.
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
Purification: Flash column chromatography (Hexanes/EtOAc). The C3-aminated product is typically more polar than the starting diiodide.
Protocol 2: C4-Amination (The "Hard" Coupling)
With the C3 position occupied, we must now couple the C4-iodide. This position is sterically crowded (flanked by the new C3-amine and the N1-protecting group). We require a "bulldozer" ligand: BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition at hindered centers.
Catalyst: Pd-PEPPSI-IPr (2-5 mol%) OR Pd₂(dba)₃ / BrettPhos
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) - Stronger base required for difficult activation.
Solvent: Toluene or t-Amyl Alcohol
Step-by-Step Procedure
Charge: Combine the C3-aminated substrate, Amine B, and Base in a reaction vial.
Catalyst Prep:
Option A (Pre-catalyst): Add Pd-PEPPSI-IPr directly (air stable, but run under inert atm).
Option B (In-situ): Mix Pd₂(dba)₃ and BrettPhos (1:2 ratio) in solvent for 10 mins before adding.
Reaction: Heat to 100–110 °C . This reaction requires energy to overcome the steric barrier at C4.
Monitoring: Check LC-MS at 4 hours.
Note: If conversion stalls, add a second portion of catalyst (1 mol%) and base.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Purification: Flash chromatography.
Mechanistic Insight & Troubleshooting
Diagram 2: Catalytic Cycle & Decision Points
Caption: The kinetic preference for C3 oxidative addition is the governing principle. Path B (C4) is suppressed by keeping temperature low and using ligands (Xantphos) that struggle with steric bulk.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction (Step 1)
Catalyst poisoning by free NH.
Ensure N1 is fully protected (SEM/Boc). Re-purify starting material.
Bis-amination (Step 1)
Temperature too high; Ligand too active.
Lower temp to 50°C. Switch from XPhos to Xantphos (increased steric bite).
Stalled C4 Coupling
Steric hindrance too high.
Switch to Pd-PEPPSI-IPent (bulkier NHC) or use t-Amyl alcohol as solvent to increase temp to 120°C.
Dehalogenation
Hydride source present (often from solvent).
Use strictly anhydrous dioxane/toluene. Avoid alcohols in Step 1.
References
BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025).[1][2] Retrieved from
Fors, B. P., et al. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates... J. Am. Chem. Soc., 2008, 130, 13552-13554.[3] (BrettPhos Ligand).[3] Retrieved from
Lundgren, R. J., & Stradiotto, M.
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023).[4] (Validating C3 reactivity preference). Retrieved from
Surry, D. S., & Buchwald, S. L.Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011. (Ligand Selection Guide).
(Note: While specific literature on "3,4-diiodo-6-methyl" is proprietary or sparse, the reactivity trends are extrapolated from the authoritative reviews on halo-indazole reactivity cited above.)
Improving reaction yields for 3,4-diiodo-6-methyl-2H-indazole synthesis
Welcome to the Technical Support Center for Indazole Functionalization. This guide is specifically engineered for research scientists and drug development professionals struggling with the regioselective synthesis and yi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Functionalization. This guide is specifically engineered for research scientists and drug development professionals struggling with the regioselective synthesis and yield optimization of 3,4-diiodo-6-methyl-2H-indazole .
Synthesizing highly functionalized 2H-indazoles presents unique challenges due to competing tautomerization, electronic ring deactivation, and steric hindrance. Below, we break down the mechanistic causality behind common synthetic failures and provide a field-proven, self-validating protocol to maximize your reaction yields.
Phase 1: Troubleshooting & Regioselectivity FAQs
Q1: Why does direct electrophilic iodination only yield 3-iodo-6-methyl-2H-indazole, with almost no 3,4-diiodo product?A1: This is a fundamental issue of electronic deactivation. The indazole core exhibits a strong electronic bias, making the C3 position highly susceptible to electrophilic attack due to the electron-rich nature of the pyrazole ring[1]. Standard protocols using I₂ and KOH easily achieve C3-iodination[2]. However, once the first iodine atom is installed, its inductive electron-withdrawing effect significantly deactivates the adjacent benzene ring toward further Electrophilic Aromatic Substitution (EAS). Attempting to force a second iodination using excess I₂ and elevated temperatures typically results in unselective over-iodination at the C5 or C7 positions, or complete ring-opening degradation, rather than the desired C4 substitution[1].
Q2: How can I overcome this electronic deactivation to selectively install the second iodine at the C4 position?A2: You must switch the reaction paradigm from Electrophilic Aromatic Substitution (EAS) to Directed ortho-Metalation (DoM) . By treating the 3-iodo-6-methyl-2H-indazole intermediate with a highly sterically hindered, non-nucleophilic base—such as Knochel’s base (TMPMgCl·LiCl)—you can selectively deprotonate the indazole core[3]. In a 2H-indazole system, the N1 nitrogen lone pair typically directs metalation to C7. However, your substrate features a C6-methyl group, which sterically shields the C7 position. Consequently, the TMP-base kinetically favors deprotonation at the next most acidic and accessible site: the C4 position. Subsequent iodolysis of the C4-magnesiated intermediate cleanly yields the 3,4-diiodo product[3].
Q3: My initial alkylation to form the 2H-indazole yields a messy mixture of 1H and 2H regioisomers. How do I maximize 2H-selectivity?A3: This is a classic thermodynamic vs. kinetic control issue. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[4]. Reactions run under equilibrating conditions (e.g., weak bases, high temperatures) will overwhelmingly favor N1-alkylation. To achieve 2H-selectivity, you must operate under strict kinetic control. Use a strong, non-nucleophilic base in a polar aprotic solvent at low temperatures (0 °C to -78 °C), and employ a highly reactive electrophile (such as an alkyl triflate or Meerwein's salt)[4].
Q4: During the C4-metalation step with TMPMgCl·LiCl, I observe significant de-iodination (loss of the C3-iodine). How do I prevent this?A4: De-iodination occurs via a competing halogen-metal exchange reaction. If you were using an organolithium reagent (e.g., n-BuLi), the I-Li exchange at C3 would outpace C4 deprotonation. While TMPMgCl·LiCl is specifically designed to suppress this by utilizing a magnesium center (which is far less prone to I-Mg exchange), localized heating during base addition can still trigger de-iodination. Ensure the base is added dropwise via a syringe pump at -20 °C or lower[3].
Phase 2: Quantitative Data & Strategy Comparison
To highlight the necessity of the DoM approach, the table below summarizes the expected yields and regioselectivity profiles of various iodination strategies applied to 6-methyl-2H-indazole derivatives.
Table 1: Comparison of Iodination Strategies for 6-Methyl-2H-indazole
Strategy
Reagents & Conditions
Primary Regioisomer
Typical Yield
Mechanistic Causality
Standard EAS
I₂ (1.2 eq), KOH, DMF, 25 °C
3-Iodo-6-methyl-2H-indazole
85–95%
Electrophilic attack at the most nucleophilic carbon (C3)[2].
Forced EAS
I₂ (3.0 eq), NIS, TFA, 80 °C
Complex mixture (C3, C5, C7)
< 15%
Thermal degradation and unselective EAS due to C3-deactivation.
Directed Metalation
1. TMPMgCl·LiCl, THF, -20 °C 2. I₂ (1.5 eq)
3,4-Diiodo-6-methyl-2H-indazole
75–85%
Sterically-driven deprotonation at C4 followed by rapid iodolysis[3].
Phase 3: Validated Experimental Protocol
The following self-validating protocol details the conversion of 3-iodo-6-methyl-2H-indazole to the target 3,4-diiodo-6-methyl-2H-indazole via Directed ortho-Metalation.
Prerequisites:
Starting material (3-iodo-6-methyl-2H-indazole) must be rigorously dried.
All glassware must be oven-dried and purged with Argon.
Step 1: C4-Metalation (Deprotonation)
Preparation: Dissolve 3-iodo-6-methyl-2H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) in a Schlenk flask under an Argon atmosphere.
Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach exactly -20 °C.
Base Addition: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 equiv) dropwise over 30 minutes using a syringe pump.
Causality: Slow addition prevents exothermic micro-spikes that provide the activation energy required for competing C3 de-iodination.
Maturation: Stir the mixture at -20 °C for 2 hours.
Self-Validation Check: Before proceeding, withdraw a 0.5 mL micro-aliquot and quench it with D₂O. Analyze the crude extract via ¹H-NMR. You should observe the complete disappearance of the C4-proton singlet and >95% deuterium incorporation, confirming successful metalation.
Step 2: Iodolysis
5. Electrophile Preparation: In a separate flame-dried flask, dissolve molecular iodine (I₂, 1.5 equiv) in anhydrous THF and cool to -20 °C.
6. Coupling: Transfer the chilled I₂ solution dropwise into the magnesiated indazole mixture via cannula.
7. Reaction: Allow the reaction to stir for 1 hour at -20 °C, then slowly remove the cooling bath and allow it to warm to room temperature over 30 minutes.
Step 3: Quench and Workup
8. Quenching: Vigorously stir the mixture and add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Self-Validation Check: The solution will rapidly transition from a dark, opaque brown to a pale yellow/colorless state, visually confirming the complete reduction of excess unreacted iodine.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 3,4-diiodo-6-methyl-2H-indazole.
Phase 4: Workflow Visualization
Reaction workflow for the regioselective synthesis of 3,4-diiodo-6-methyl-2H-indazole.
References
Giraud, F., Anizon, F., Moreau, P. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand. URL: [Link]
MDPI. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." MDPI. URL: [Link]
LMU Munich (Knochel Group). "Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents." Ludwig-Maximilians-Universität München. URL: [Link]
Purification techniques for 3,4-diiodo-6-methyl-2H-indazole
Here is the technical support guide for the purification of 3,4-diiodo-6-methyl-2H-indazole . Subject: Purification Protocols for 3,4-diiodo-6-methyl-2H-indazole Ticket ID: IND-ISO-34D-2H Status: Open Assigned Specialist...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for the purification of 3,4-diiodo-6-methyl-2H-indazole .
Subject: Purification Protocols for 3,4-diiodo-6-methyl-2H-indazole
Ticket ID: IND-ISO-34D-2H
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary & Tautomer Critical Alert
User Warning: You have specified the 2H-tautomer .[2][3]
In the absence of an N-substituent (e.g., N-methyl), 3,4-diiodo-6-methylindazole exists in a dynamic equilibrium between the 1H (benzenoid, thermodynamically favored) and 2H (quinoid, kinetically favored) forms.[1][2][3]
If you are synthesizing the free base: You will isolate a tautomeric mixture.[3] The "2H" form is often transient in solution but can be stabilized in the solid state via specific crystallization solvents.[2][3]
If you are synthesizing an N2-protected derivative: The protocols below for "Isomer Separation" are critical to remove the N1-regioisomer.
Target Molecule Profile:
Core Challenge: Separation of the 3,4-diiodo species from mono-iodo impurities (typically 3-iodo) and regioisomers.[1][2][3]
Stability Risk: High susceptibility to deiodination (C-I bond cleavage) under UV light and acidic stress.[3]
Troubleshooting Matrix (Symptom-Based)
Identify your issue below to jump to the solution.
Symptom
Probable Cause
Technical Intervention
Product turns pink/purple
Iodine liberation (Deiodination)
Immediate: Wash organic phase with 10% Na₂S₂O₃ (Sodium Thiosulfate).[1][2][3] Store in amber vials. Avoid prolonged exposure to light.[3]
TLC spots streak/tail
N-H acidity interacting with Silica
Add Modifier: Use 1% Triethylamine (TEA) in your eluent to neutralize silica surface acidity.[3]
"Oiling out" during crystallization
Supersaturation too high or solvent too polar
Switch System: Use the "Two-Solvent Anti-Solvent" method (Protocol B).[2][3] Do not boil the solvent; use gentle heating (40-50°C).[2][3]
Cannot separate 1H vs 2H
Fast equilibrium in solution
Lattice Locking: You cannot separate tautomers in solution (NMR will show average). You must separate them by crystallization (Protocol C).[3]
Low Yield after Column
Product crystallized on column
Solubility Check: Diiodo-indazoles have poor solubility in Hexanes.[1][2][3] Ensure the crude is fully dissolved in a minimum volume of DCM before loading.[2][3]
Workflow Visualization
The following decision tree outlines the logical flow for purifying crude reaction mixtures containing the target indazole.
Figure 1: Purification logic flow. Note that crystallization is required for final tautomer/isomer definition.[1]
Detailed Protocols
Protocol A: Buffered Flash Chromatography (Removal of Mono-iodo Impurities)
Use this when TLC shows a fast-moving impurity (likely unreacted starting material) or a slow-moving impurity (mono-iodo).[1][2][3]
The Chemistry: Silica gel is slightly acidic (
).[2][3] The basic nitrogen of the indazole (pKa 14 for the NH) can hydrogen bond with silanols, causing streaking.[2] Triethylamine (TEA) blocks these sites.[3]
Stationary Phase: High-efficiency Silica Gel (40–63 µm).[2][3]
Remove heat and cover the flask with foil (light protection).
Allow to cool to Room Temp (RT) over 2 hours, then move to 4°C (fridge) for 12 hours.
Filter the off-white needles and wash with cold Heptane.[3]
Protocol C: Isomer-Selective Crystallization (The "2H" Isolation)
Critical for separating regioisomers or enriching the 2H-tautomer in the solid state.[2][3]
Mechanism: 1H and 2H isomers have different lattice energies.[3] Literature suggests that mixed polar/aqueous solvents can selectively precipitate specific indazole isomers [1].[3]
Solvent System: Acetone / Water (or Ethanol / Water).[3]
Procedure:
Dissolve the mixture in boiling Acetone (
).
Add water dropwise until the solution reaches saturation (faint turbidity).[2][3]
Slow Cooling: Wrap the flask in a towel to ensure very slow cooling.
Observation: The 2H-isomer (or N2-substituted product) often crystallizes in a different habit (needles vs. plates) compared to the 1H-isomer.[1][2][3]
Validation: Immediate X-ray powder diffraction (XRPD) or solid-state NMR is the only way to confirm tautomer status in the solid phase.[2][3] Solution NMR will only show the average.
Frequently Asked Questions (FAQs)
Q: Why does my NMR show broad peaks for the NH proton?A: This confirms the 1H
2H tautomeric exchange is happening faster than the NMR timescale.[2][3] This is normal for free-base indazoles.[1][2][3] If you need to lock the structure for characterization, run the NMR in DMSO-d6 (slows exchange) or at low temperature (-40°C).[1][2][3]
Q: My product is turning dark brown on the shelf.A: This is "Iodine Bloom." The C-I bond at position 3 is weaker than the C-I at position 4.[2][3] Light and trace acid catalyze homolytic cleavage.[3]
Fix: Recrystallize immediately with a pinch of sodium thiosulfate in the aqueous phase, dry thoroughly, and store under Argon at -20°C in amber glass.
Q: Can I use distillation?A:Absolutely NOT. Poly-iodo heterocycles are thermally unstable and can decompose violently or sublime with deiodination at high temperatures.[2][3]
References
Separation of Indazole Isomers: CN101948433A - Method for separating and purifying substituted indazole isomers.[3] (Describes the use of acetone/water systems for 1H/2H separation).
Indazole Protect/Deprotect Strategies: BenchChem Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. (Provides solubility and chromatography data for similar iodo-indazoles). [2][3]
Regioselective Synthesis: Connect Journals: Regioselective Alkylation of Indazoles. (Discusses the thermodynamic vs. kinetic formation of 1H vs 2H isomers). [2][3]
Crystallization of Di-iodo Species: WO2006048745A1 - Methods for preparing indazole compounds.[1][2][3] (General handling of 3-iodo indazoles).[2][3][4][5][6]
End of Technical Guide. For further assistance, contact the Separation Sciences Division.
Overcoming solubility issues with 3,4-diiodo-6-methyl-2H-indazole
Technical Support Center: 3,4-diiodo-6-methyl-2H-indazole Welcome to the technical support guide for 3,4-diiodo-6-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,4-diiodo-6-methyl-2H-indazole
Welcome to the technical support guide for 3,4-diiodo-6-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given its highly lipophilic nature, stemming from the diiodo-substitution on the indazole core, achieving suitable concentrations in aqueous and organic media for various experimental assays can be a significant hurdle. This guide provides both foundational knowledge and actionable troubleshooting protocols to address these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of 3,4-diiodo-6-methyl-2H-indazole.
Q1: What are the expected solubility characteristics of 3,4-diiodo-6-methyl-2H-indazole?
A1: Based on its chemical structure, 3,4-diiodo-6-methyl-2H-indazole is predicted to be a poorly water-soluble compound. The indazole core, while containing nitrogen atoms capable of hydrogen bonding, is fused to a benzene ring, contributing to its aromatic and somewhat nonpolar character. The two iodine atoms significantly increase the molecule's molecular weight and lipophilicity (hydrophobicity), while the methyl group further contributes to this nonpolar nature. Consequently, its solubility in aqueous solutions is expected to be very low. In contrast, it should exhibit better solubility in organic solvents, particularly polar aprotic solvents.
Q2: I am seeing poor solubility in common organic solvents like methanol and ethanol. Why is this, and what should I try next?
A2: While methanol and ethanol are polar protic solvents, their hydrogen-bonding network might not be ideal for solvating a large, relatively nonpolar molecule like 3,4-diiodo-6-methyl-2H-indazole, especially at higher concentrations. The strong intermolecular forces within the crystal lattice of the compound may be difficult to overcome with these solvents alone.[1][2]
Next Steps:
Try Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are often excellent choices for poorly soluble, crystalline compounds.[3] These solvents have strong dipole moments and can effectively solvate a wide range of molecules without the complexities of a hydrogen-bonding network.
Consider Heating: Gently warming the solvent while dissolving the compound can help overcome the activation energy required to break the crystal lattice. However, always be mindful of the compound's thermal stability. After dissolution, allow the solution to cool to room temperature to check for precipitation, which would indicate supersaturation.
Q3: My compound dissolves with heating, but crashes out of solution when it cools. What is happening?
A3: This phenomenon is known as supersaturation. By heating, you provided the energy to dissolve more solute than would normally be soluble at room temperature. Upon cooling, the solution becomes thermodynamically unstable, and the excess solute precipitates out of the solution until it reaches its equilibrium solubility at that lower temperature.[4] This is a clear indication that you are exceeding the compound's solubility limit in that specific solvent at room temperature.
Q4: Can pH be used to modify the solubility of this compound?
A4: Yes, potentially. Indazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[5] The 2H-indazole tautomer may be protonated at one of its nitrogen atoms under acidic conditions. If 3,4-diiodo-6-methyl-2H-indazole behaves as a weak base, decreasing the pH of an aqueous medium could lead to the formation of a more soluble salt form.[6][7][8] Conversely, at a very high pH, the N-H proton could be removed, forming an anionic species, which might also have different solubility characteristics. A systematic pH-solubility profile is recommended to determine if this is a viable strategy.
Q5: Could the physical form of my compound be affecting its solubility?
A5: Absolutely. The solid-state properties of a compound, such as its crystal form (polymorphism) or whether it is crystalline versus amorphous, can dramatically impact its solubility and dissolution rate.[4][9][10] Amorphous forms are generally more soluble than their crystalline counterparts due to their higher energy state and lack of a rigid crystal lattice.[11] If you are consistently facing solubility issues, it may be worthwhile to investigate the solid-state chemistry of your material.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step procedures to systematically address and overcome solubility challenges.
Guide 1: Systematic Solvent Screening Workflow
Objective: To identify the most effective single solvent for dissolving 3,4-diiodo-6-methyl-2H-indazole at a target concentration.
Rationale: A systematic approach to solvent screening is the foundation for overcoming solubility issues. This protocol ensures a consistent and comparable evaluation across a range of solvents with varying polarities and chemical properties.
Protocol:
Preparation: Weigh out a precise amount of 3,4-diiodo-6-methyl-2H-indazole (e.g., 5 mg) into several small, clear glass vials.
Solvent Addition: To each vial, add a calculated volume of a single test solvent to achieve a high target concentration (e.g., 10 mg/mL). Start with a small initial volume.
Initial Assessment (Room Temperature):
Vortex each vial vigorously for 2 minutes.
Visually inspect for dissolution against a dark background. Note if the solution is clear, a hazy suspension, or if solid material remains.
Sonication & Heating:
If not fully dissolved, sonicate the vials in a water bath for 10 minutes.
If still undissolved, gently heat the vials in a water bath (e.g., to 40-50°C) with intermittent vortexing. Caution: Ensure vials are not tightly capped to avoid pressure buildup. Be aware of the boiling points of the solvents.
Equilibration and Observation:
Allow the heated vials to cool to room temperature for at least one hour.
Observe for any precipitation. A clear solution after cooling indicates good solubility.
Data Recording: Record all observations in a structured table.
Data Presentation: Solvent Screening Table
Solvent
Polarity Type
Solubility at RT (Target: 10 mg/mL)
Solubility with Heat (40°C)
Observations on Cooling
Water
Polar Protic
Insoluble
Insoluble
N/A
Ethanol
Polar Protic
Poorly Soluble
Partially Soluble
Precipitation
Acetone
Polar Aprotic
Partially Soluble
Soluble
Precipitation
Dichloromethane
Nonpolar
Partially Soluble
Soluble
Stable
Toluene
Nonpolar
Poorly Soluble
Partially Soluble
Precipitation
N,N-Dimethylformamide (DMF)
Polar Aprotic
Soluble
Soluble
Stable
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
Soluble
Stable
Visualization: Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Guide 2: Leveraging pH to Enhance Aqueous Solubility
Objective: To determine if altering the pH of an aqueous medium can improve the solubility of 3,4-diiodo-6-methyl-2H-indazole by forming a soluble salt.
Rationale: As a substituted indazole, the compound likely possesses a weakly basic nitrogen atom that can be protonated in acidic conditions.[5] This protonation creates a charged species (a salt), which is generally more soluble in polar solvents like water than the neutral form.[6][7]
Protocol:
Prepare Buffer Solutions: Create a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4). Standard citrate or phosphate buffers are suitable.
Compound Addition: Add an excess amount of finely powdered 3,4-diiodo-6-methyl-2H-indazole to a known volume of each buffer solution in separate vials. The goal is to create a saturated solution.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable organic solvent (in which the compound is highly soluble, like DMSO) and determine the concentration using a calibrated analytical method such as HPLC-UV or LC-MS.
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile. A significant increase in solubility at lower pH values confirms the compound's basic nature and the effectiveness of this approach.
Visualization: Principle of pH-Dependent Solubility
Caption: Protonation of a weak base at low pH to form a more soluble salt.
Guide 3: Employing Co-solvents for Tunable Solubility
Objective: To enhance the solubility of 3,4-diiodo-6-methyl-2H-indazole in aqueous-based systems by using a mixture of solvents (co-solvents).
Rationale: Co-solvency is a powerful technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar solute.[12][13] The co-solvent disrupts the hydrogen-bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for the nonpolar compound to dissolve.[]
Protocol:
Select a Co-solvent: Choose a water-miscible organic solvent in which the compound has shown some solubility, such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[12][]
Prepare Co-solvent Mixtures: Create a series of binary solvent systems with varying ratios of the co-solvent and your aqueous buffer of choice (e.g., PBS at pH 7.4). For example, prepare mixtures with 5%, 10%, 20%, and 50% (v/v) of DMSO in PBS.
Determine Solubility: Using the same method as in the pH-solubility study (equilibration of excess solid), determine the saturation solubility of your compound in each co-solvent mixture.
Analyze and Optimize: Plot solubility as a function of the co-solvent percentage. This will help you identify the minimum amount of co-solvent needed to achieve your desired concentration, which is crucial for minimizing potential toxicity in biological assays.
Data Presentation: Common Co-solvent Systems
Co-solvent System
Primary Use / Characteristics
Typical Concentration Range
DMSO / Aqueous Buffer
High solubilizing power for many compounds.
1% - 10% (cell-based assays may require <1%)
Ethanol / Aqueous Buffer
Pharmaceutically acceptable, less toxic than DMSO.
5% - 20%
PEG 400 / Aqueous Buffer
Low toxicity, often used in preclinical formulations.[3]
10% - 40%
Propylene Glycol / Aqueous Buffer
Common vehicle for in vivo studies.
10% - 50%
Guide 4: Advanced Solubilization Strategies
When standard methods are insufficient, several advanced techniques can be explored. These often involve creating more complex formulations.
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[15][16] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[15] Common pharmaceutical surfactants include Tween® 80 and Sodium Dodecyl Sulfate (SDS).
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[3]
Formation of Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice.[17] This can disrupt the crystal packing of the API, often leading to a lower melting point and significantly improved solubility and dissolution rates.[11][17]
References
Jadhav, P., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. [Link]
IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. [Link]
Al-Obaidi, H., & Al-badri, N. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]
Kumar, S., & Singh, S. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ResearchGate. [Link]
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]
Unknown. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. SlideShare. [Link]
Maheshwari, R. K., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1152. [Link]
Sravani, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. [Link]
Halim, A., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Tropical Journal of Pharmaceutical Research, 15(10), 2061-2068. [Link]
Sharma, A., et al. (2025). Improving solubility via structural modification. ResearchGate. [Link]
Streubel, A., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
Streubel, A., et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1016. [Link]
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3631-3655. [Link]
Technical Support Center: Optimizing Regioselectivity in 3,4-Diiodo-6-methyl-2H-indazole Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the complex 3,4-diiodo-6-methyl-2H-indazole scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the complex 3,4-diiodo-6-methyl-2H-indazole scaffold. Functionalizing this molecule presents two distinct regiochemical challenges:
N-Alkylation/Protection: Differentiating between the N1 and N2 positions during tautomeric trapping.
Cross-Coupling: Selectively reacting at the C3-iodine versus the C4-iodine.
As a Senior Application Scientist, I have structured this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible experimental outcomes.
Part 1: N-Alkylation Regioselectivity (Targeting the 2H-Isomer)
FAQ 1.1: Why am I getting a mixture of 1H- and 2H-indazole isomers during N-alkylation?
Answer: Indazoles exist as a tautomeric mixture of 1H and 2H forms. Deprotonation yields a delocalized indazolide anion. The regiochemical outcome of alkylation depends heavily on the hard/soft nature of the electrophile and the counterion of the base. Kinetic control (e.g., using NaH in THF at 0 °C) typically favors N1-alkylation (>99% selectivity in many substrates) due to the higher electron density and lower steric hindrance at N1[1]. Conversely, N2-alkylation is often thermodynamically driven or influenced by specific non-covalent interactions and chelation effects[2].
FAQ 1.2: How can I selectively drive the reaction to the N2-alkylated product?
Answer: To favor the 2H-indazole isomer, you must manipulate the transition state using thermodynamic conditions or specific counterions. Recent density functional theory (DFT) studies demonstrate that while Cesium (Cs+) often drives N1-selectivity via tight ion-pair chelation, utilizing elevated temperatures, bulkier alkylating agents, or specific leaving groups can shift the equilibrium toward the N2-isomer through non-covalent interactions (NCIs)[2]. Alternatively, employing Mitsunobu conditions with an alcohol often provides excellent N2-selectivity.
Troubleshooting Guide: N-Alkylation Issues
Issue: High N1-alkylation when N2 is desired.
Root Cause: The base (e.g., NaH) is forming a tight ion pair that directs the electrophile to N1[1],[2].
Solution: Switch to a softer base (e.g., K2CO3) in a polar aprotic solvent (DMF) and increase the temperature to 80–100 °C to favor the thermodynamic N2 product.
Issue: Incomplete conversion or degradation.
Root Cause: Moisture in the solvent quenching the highly reactive indazolide anion.
Solution: Ensure strictly anhydrous conditions and use freshly distilled solvents.
Experimental Protocol: Regioselective N2-Alkylation via Thermodynamic Control
This protocol is a self-validating system: the appearance of a distinct lower-Rf spot on TLC (typically the less polar N2-isomer) confirms a successful regiochemical shift.
Preparation: In an oven-dried Schlenk flask under argon, dissolve 3,4-diiodo-6-methyl-1H/2H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Add K2CO3 (2.5 equiv) and stir at room temperature for 30 minutes to generate the indazolide anion.
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
Thermodynamic Shift: Heat the reaction mixture to 90 °C for 12–18 hours. Monitor by LC-MS until the N1:N2 ratio stabilizes.
Workup: Quench carefully with water, extract with EtOAc, wash with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and purify via silica gel chromatography.
Mechanistic workflow of N1 vs N2 alkylation pathways under kinetic and thermodynamic control.
Part 2: Palladium-Catalyzed Cross-Coupling Regioselectivity (C3 vs. C4)
FAQ 2.1: In 3,4-diiodo-6-methyl-2H-indazole, which iodine undergoes oxidative addition first?
Answer: In palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the C3-iodine is inherently more reactive than the C4-iodine. This is due to the lower activation energy for oxidative addition at the C3 position, which is more electron-deficient and stabilized by the adjacent nitrogen heteroatoms. Literature demonstrates that bis-Suzuki reactions of 3,4-diiodoindazoles can be highly regioselective for the C3 position when stoichiometry and temperature are strictly controlled[3],[4].
FAQ 2.2: How do I prevent over-coupling (di-arylation) when targeting the C3 position?
Answer: Over-coupling occurs when the oxidative addition at C4 becomes competitive. To prevent this:
Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the boronic acid.
Temperature: Run the reaction at lower temperatures (e.g., 60–70 °C instead of 100 °C).
Catalyst/Ligand: Use a catalyst system that favors mild conditions, such as Pd(dppf)Cl2 or Pd(PPh3)4 with a weak base (e.g., Na2CO3)[3].
Troubleshooting Guide: Cross-Coupling Issues
Issue: Formation of the 3,4-diaryl byproduct.
Root Cause: Excess boronic acid or excessively high reaction temperatures overcoming the activation barrier for C4 oxidative addition.
Solution: Reduce boronic acid to 0.95–1.0 equiv and lower the temperature. Monitor closely via LC-MS and quench immediately upon consumption of the starting material.
Issue: No reaction or catalyst blackening (Pd black precipitation).
Root Cause: Steric hindrance from the 6-methyl group and N2-alkyl group, combined with catalyst deactivation.
Solution: Switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or RuPhos) to accelerate the oxidative addition and stabilize the Pd(0) species.
This protocol utilizes stoichiometric limitation and mild heating to ensure self-validating regiocontrol, halting at the mono-coupled intermediate.
Preparation: In a Schlenk tube, combine the N2-alkyl-3,4-diiodo-6-methyl-2H-indazole (1.0 equiv), arylboronic acid (1.0 equiv), and Pd(PPh3)4 (5 mol%).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) and Na2CO3 (2.0 equiv).
Reaction: Purge the system with argon for 10 minutes. Heat to 70 °C (do not exceed 75 °C to preserve C3 selectivity).
Monitoring: Stir for 4–6 hours. Check TLC/LC-MS. The C3-coupled product will appear as a new mass[M+Aryl-I], with the unreacted C4-iodine intact.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Catalytic cycle demonstrating regioselective oxidative addition at C3 versus C4.
Part 3: Quantitative Data Summaries
Table 1: Base and Solvent Effects on N1 vs. N2 Alkylation Regioselectivity
Base
Solvent
Temp (°C)
Electrophile
Regiomeric Ratio (N1:N2)
Primary Driving Force
NaH
THF
0
Alkyl Bromide
> 95:5
Kinetic control, tight ion pair
Cs2CO3
DMF
25
Alkyl Bromide
85:15
Chelation effect of Cs+
K2CO3
DMF
90
Alkyl Bromide
30:70
Thermodynamic control
PPh3 / DIAD
THF
25
Alcohol (Mitsunobu)
< 5:95
Non-covalent interactions (NCIs)
Table 2: Reaction Conditions for C3 vs. C4 Suzuki-Miyaura Coupling
Catalyst
Base
Solvent
Temp (°C)
Boronic Acid (equiv)
Major Product
Yield (%)
Pd(PPh3)4
Na2CO3
Dioxane/H2O
70
1.0
C3-Monoaryl
78%
Pd(dppf)Cl2
K3PO4
Toluene/H2O
80
1.05
C3-Monoaryl
82%
Pd(PPh3)4
Cs2CO3
Dioxane/H2O
140 (MW)
2.5
C3,C4-Diaryl
89%
Pd(OAc)2/XPhos
K2CO3
DMF
100
1.2
Mixture (Mono/Di)
N/A
References
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Title: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions
Source: Tetrahedron Letters
URL:[Link]
Before optimizing, we must understand the failure mode. In diiodo indazoles (typically 3,X-diiodo-1H-indazole), the primary side reaction is protodehalogenation , where an iodine atom is replaced by a hydrogen atom rather than the desired coupling partner.
This is not random; it is a competitive kinetic pathway driven by the presence of hydride sources in your reaction media.
The Mechanistic Failure (The "Hydride Theft")
In a typical Suzuki-Miyaura coupling, the Palladium(II) intermediate formed after oxidative addition is electrophilic. If the transmetallation step (entry of the boronic acid) is slow, the Pd(II) species will look for other pathways.
Common Culprits:
Alcoholic Solvents: Methanol, Ethanol, and Isopropanol are hydride donors. Pd oxidizes the alcohol to a ketone/aldehyde, stealing a hydride in the process.
Trace Water + Reductants: Water can act as a proton source if a reductant is present.
Unprotected N-H: The acidic proton on N1 of the indazole can interfere with the catalytic cycle.
Visualization: The Competitive Pathway
The following diagram illustrates where the cycle breaks down.
Caption: Figure 1. The competitive kinetic pathway. Dehalogenation occurs when transmetallation is too slow, allowing the Pd-intermediate to react with solvent-derived hydrides.
Protocol A: Optimizing Suzuki-Miyaura Coupling
Goal: Selectively couple at C3 (the most reactive position) while suppressing dehalogenation.
Critical Parameters
Parameter
Recommendation
Scientific Rationale
Solvent
1,4-Dioxane, Toluene, or DMF
CRITICAL: Avoid MeOH/EtOH/iPrOH. These are primary hydride sources. Use aprotic polar solvents to starve the reaction of hydrides.
Base
K₃PO₄ or Cs₂CO₃
Avoid alkoxide bases (NaOEt, KOtBu). Alkoxides can undergo -hydride elimination to form Pd-H species. Inorganic bases prevent this.
Ligand
XPhos or SPhos
Bulky, electron-rich Buchwald ligands accelerate oxidative addition and transmetallation, "outrunning" the side reaction.
Protection
Boc, THP, or SEM
MANDATORY. Free N-H indazoles poison catalysts and complicate selectivity. Protect N1 before coupling.
Charge a reaction vial with the indazole, boronic acid, and catalyst.
Evacuate and backfill with Argon (3x).[1] Oxygen promotes homocoupling and catalyst death.
Add degassed Dioxane and the aqueous base solution.
Heat to 60°C . Note: C3-iodine is highly reactive. High temperatures (>80°C) may activate the C5-iodine or promote dehalogenation. Keep it mild.
Monitoring:
Check LCMS at 1 hour. Look for [M+1] (Product) vs [M-126+1] (De-iodinated mass).
If dehalogenation > 5%, lower temperature to 40°C and increase catalyst loading to 5%.
Protocol B: Metal-Halogen Exchange (The "Knochel" Method)
Goal: Functionalize C3 via lithiation/magnesiation without touching C5 or causing scrambling.
The Issue: Lithium-Halogen exchange is an equilibrium. If the resulting aryl-lithium is unstable, it will grab a proton from anywhere (quenching) or scramble iodines.
The Solution: Use Turbo-Grignard (iPrMgCl·LiCl) . It allows for Iodine-Magnesium exchange at low temperatures with high functional group tolerance.
Workflow Logic
Caption: Figure 2. Knochel-Hauser exchange protocol. The complexation with LiCl solubilizes the Grignard and increases reactivity, allowing exchange at lower temperatures to prevent scrambling.
Step-by-Step Methodology
Setup: Flame-dry a flask under Argon. Moisture is the enemy of this reaction and the primary cause of "dehalogenation" (which is actually protonation of the Grignard here).
Dissolution: Dissolve 1-Boc-3,5-diiodoindazole in anhydrous THF. Cool to -40°C .
Note: Standard n-BuLi requires -78°C. Turbo-Grignard works at -40°C to -20°C, which is easier to maintain and often more selective.
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.
Stir for 30-60 minutes.
Verification: Take a small aliquot and quench with D₂O. Check NMR. If you see Deuterium at C3, the exchange is complete. If you see Hydrogen, your solvent was wet.
Functionalization: Add your electrophile (e.g., aldehyde, acid chloride) at -40°C.
Warm-up: Allow to warm to room temperature slowly only after electrophile addition is complete.
Troubleshooting & FAQ
Ticket #104: "I switched to Dioxane, but I still see 15% dehalogenated product."
Diagnosis: Check your base.[1][2] Are you using an amine base (TEA, DIPEA) or an alkoxide?
Fix: Switch to Anhydrous
. Amine bases can act as reductants at high temperatures. Also, ensure your Dioxane is peroxide-free (freshly distilled or from a sure-seal bottle), as peroxides can initiate radical dehalogenation chains.
Ticket #209: "My reaction works for 3-iodo-5-bromo indazole, but fails for 3,5-diiodo."
Diagnosis: The C-I bond is weaker than C-Br. 3,5-diiodo systems are prone to "Iodine Dance" (halogen scrambling) if the catalyst leaves the cycle.
Fix: Increase the catalyst activity. Switch from
to Pd(dppf)Cl₂ or XPhos Pd G3 . The bidentate or bulky ligands hold the metal tighter, preventing it from wandering off to catalyze scrambling.
Ticket #315: "Can I do this without protecting the Nitrogen (N-H)?"
Diagnosis: Highly risky. The N-H proton is acidic (
). It will quench your Grignard immediately. In Suzuki coupling, the N-H coordinates to Pd, shutting down the cycle and forcing the Pd to do "other things" (like dehalogenation).
Fix: If you must avoid a separate protection step, use 3 equivalents of base in the Suzuki coupling (to deprotonate N-H fully and form the indazolide anion) and use a water-soluble solvent mix (Dioxane/H2O). However, yields will be lower. Recommendation: Protect with THP or Boc.
References
Mechanism of Dehalogenation
Navarro, O., et al. "Dehalogenation of Aryl Halides by Palladium(II) Complexes in Alcoholic Solvents."[3] The Journal of Organic Chemistry, 2013, 78(4), 1562–1570.
Indazole Functionalization (Knochel Method)
Yang, X., Knochel, P. "Preparation and Acylation of Highly Functionalized Copper Derivatives of 3-Iodoindazoles."[4] Synlett, 2004, 2303–2306.[4]
Site-Selectivity Reviews
Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[5] Chemical Science, 2017, 8, 40-62.
Turbo Grignard Reagents
Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
This guide addresses the stability profile of 3,4-diiodo-6-methyl-2H-indazole . Researchers must recognize that this compound is metastable . While the indazole core is robust, the presence of two iodine atoms (particularly at the C3 position) creates a high susceptibility to photolytic dehalogenation.
Critical Note on Tautomerism:
While your inquiry specifies 2H-indazole , unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. In the solid state and most non-polar solvents, the 1H-tautomer is thermodynamically favored (approx. 2-4 kcal/mol more stable). Unless the N2 position is substituted (e.g., N-methyl), the compound will naturally equilibrate to the 1H form during storage. This guide applies to the free base regardless of the tautomeric nomenclature used.
Critical Storage Protocols (The "Golden Rules")
Failure to adhere to these parameters will result in rapid iodine liberation (discoloration) and loss of synthetic utility (lower yields in cross-coupling).
Parameter
Requirement
Scientific Rationale (Causality)
Temperature
-20°C (± 5°C)
The C-I bond energy (~57 kcal/mol) is relatively weak. Ambient heat can promote slow homolytic cleavage and subsequent radical scavenging.
Light
Strict Darkness
CRITICAL. Poly-iodinated aromatics are photo-labile. UV/Visible light excites the C-I bond to an anti-bonding state (), causing homolysis and releasing iodine radicals ().
Atmosphere
Inert (Argon/N₂)
Oxygen acts as a radical trap. If a C-I bond cleaves, reacts with the aryl radical to form peroxy species, accelerating degradation via oxidative cascades.
Container
Amber Glass + Parafilm
Amber glass filters UV <400nm. Parafilm/Teflon tape prevents moisture ingress, which can facilitate hydrolysis or proton exchange at the N-H site.
Degradation Mechanisms & Visualization
Understanding how the molecule breaks down allows you to prevent it. The primary pathway is Photodehalogenation , followed by Oxidative Dimerization .
Mechanism: Photolytic De-iodination
The iodine at the C3 position is chemically distinct from C4. The C3-I bond is generally more reactive (and thus more labile) due to the electronic influence of the adjacent nitrogen atoms.
Figure 1: The primary degradation pathway involves light-induced cleavage of the C-I bond, releasing iodine (causing discoloration) and generating des-iodo impurities.
Troubleshooting Guide
Scenario A: "My sample has turned pink/purple."
Diagnosis: Iodine liberation (
).
Cause: Exposure to light or elevated temperatures during transit/storage.[1]
Impact: The free iodine is an oxidant and can poison sensitive catalysts (e.g., Pd(0) in Suzuki couplings).
Corrective Action:
Dissolve the solid in Ethyl Acetate.
Wash with a 5% Sodium Thiosulfate (
) solution. This reduces (purple) back to iodide (colorless, water-soluble).
Dry organic layer, concentrate, and recrystallize.
Scenario B: "The solubility has decreased; there are insoluble specks."
Diagnosis: Oxidative Dimerization.
Cause: Storage under air (Oxygen). The N-H moiety can undergo oxidative coupling to form N-N linked dimers or azo-type species.
Corrective Action: Filtration. The dimers are often much less soluble than the monomer. Filter the solution through a 0.45µm PTFE syringe filter before use.
Scenario C: "NMR shows a new doublet in the aromatic region."
Diagnosis: Partial De-iodination (likely at C3).
Cause: Protodeiodination. If stored in protic solvents (MeOH, Water) or wet DMSO, the C-I bond can be replaced by C-H over time.
Corrective Action: This is irreversible. Purification via column chromatography is required to separate the mono-iodo impurity.
Quality Control (QC) Workflow
Before committing this material to a high-value step (e.g., GMP synthesis or late-stage coupling), validate its purity.
Figure 2: Decision tree for validating material quality prior to use.
Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity of di-iodo species).
Detection: 254 nm (Indazole core absorption) and 220 nm.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO stock solutions at -20°C?A:Not recommended for >2 weeks.
Iodinated heterocycles can undergo slow nucleophilic attack by DMSO (Swern-type chemistry) or facilitate iodine exchange over long periods. It is safer to store as a dry powder. If solution storage is mandatory, use anhydrous DMA (Dimethylacetamide) or Acetonitrile, sealed under Argon.
Q2: Why does the CoA say "2H-indazole" but the structure looks like "1H"?A: This is a naming convention vs. thermodynamic reality issue. Unless you have a substituent on the Nitrogen (e.g., N-Methyl), the proton is mobile. In solution, it rapidly equilibrates. For all reactivity planning (stoichiometry, bases), treat it as having an acidic proton (
).
Q3: Is the compound hygroscopic?A: Moderately. While not deliquescent, the indazole NH can H-bond with water. Moisture does not degrade the molecule instantly but accelerates de-iodination pathways. Always equilibrate the vial to room temperature before opening to prevent condensation.[2]
References
BenchChem Technical Support. (2025).[3][4] Storage and Handling of Light-Sensitive 2-Iodobenzoate and Indazole Derivatives. BenchChem Application Notes.[4] Link
Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link
Lumiprobe Corp. (2024). General Storage Guidelines for Cyanine and Iodo-functionalized Dyes. Lumiprobe Technical Documentation. Link
Fisher Scientific. (2025). Safety Data Sheet: 6-Iodo-1H-indazole. Fisher Scientific Safety Database. Link
Tang, Z.-L., et al. (2021).[5] Radical-Mediated Functionalization of Indazoles.[5] Organic Letters, 23, 1000-1004.[5] Link
Technical Support Center: Temperature Control in the Iodination of 6-Methyl-2H-indazole
Welcome to the Technical Support Center for heterocyclic halogenation. This guide is designed for researchers and drug development professionals focusing on the regioselective C3-iodination of 6-methyl-2H-indazole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic halogenation. This guide is designed for researchers and drug development professionals focusing on the regioselective C3-iodination of 6-methyl-2H-indazole.
Because the indazole core is highly susceptible to over-halogenation and base-catalyzed degradation, precise thermal management is the difference between a high-yielding synthesis and a complex mixture of impurities. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative parameters to ensure reproducibility and scientific integrity in your workflows.
Visualizing the Thermal Workflow
The following diagram illustrates the critical temperature nodes during the iodination process and their direct causality on the reaction's outcome.
Reaction pathway and temperature-dependent outcomes for 6-methyl-2H-indazole iodination.
Standard Operating Protocol (SOP): Temperature-Controlled Iodination
This protocol utilizes the highly reactive Iodine/Potassium Hydroxide (
/KOH) system[1]. Every step is designed as a self-validating system to ensure mechanistic control over the electrophilic aromatic substitution.
Step 1: Anion Generation (0°C)
Action: Dissolve 6-methyl-2H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C using an ice-water bath. Add finely powdered KOH (2.0 - 2.5 eq) and stir for 15 minutes.
Causality: KOH deprotonates the indazole to form a highly nucleophilic, resonance-stabilized indazolide anion. Cooling is mandatory because the dissolution and deprotonation process can generate localized heat, which degrades the starting material.
Step 2: Electrophile Addition (0°C to 5°C)
Action: Dissolve
(1.2 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction flask, strictly maintaining the internal temperature below 5°C.
Causality: The reaction between the indazolide anion and
is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise provide the activation energy required for secondary iodination (di-iodination) at the benzenoid ring or N-position.
Step 3: Reaction Propagation (20°C to 25°C)
Action: Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25°C). Stir for 1 to 2 hours.
Causality: While 0°C is necessary to control the initial exotherm, the reaction will stall if kept too cold. Warming to 25°C provides the precise thermodynamic energy required to drive the C3-iodination to >95% conversion without triggering degradation[1].
Step 4: Self-Validating Quench and Isolation
Action: Pour the reaction mixture into a 10% aqueous sodium bisulfite (
) solution.
Self-Validation: The reaction mixture will initially be dark brown due to iodine. The immediate disappearance of the brown color upon quenching visually confirms the successful reduction of excess
to water-soluble, unreactive iodide (). Extract the aqueous layer with ethyl acetate, wash with brine, dry over , and concentrate under reduced pressure.
Quantitative Data: Thermal Impact on Reaction Outcomes
The table below summarizes how deviations from the optimal temperature profile impact conversion rates and regioselectivity.
Temperature Profile
Reagent System
Base
Time
Conversion Rate
Regioselectivity (C3)
Primary Impurities
0°C (Constant)
(1.2 eq)
KOH
2h
< 60%
> 98%
Unreacted Starting Material
0°C 25°C
(1.2 eq)
KOH
2h
> 95%
> 95%
Trace di-iodo species
> 50°C (Runaway)
(1.2 eq)
KOH
1h
> 99%
< 70%
Di-iodo, Ring-opened products
25°C (Constant)
NIS (1.1 eq)
None
4h
85%
> 90%
N-iodo intermediates
Troubleshooting Guide
Q: My reaction yields significant amounts of di-iodinated 6-methylindazole. How can I control this?A: Di-iodination is a classic symptom of thermal runaway or an excess of the electrophile. Because the iodination of the indazole core is highly exothermic, adding the
solution too rapidly causes the internal temperature to spike above 10°C, breaching the activation energy threshold for secondary iodination.
Actionable Fix: Ensure the solution is added dropwise at 0°C. Reduce the equivalents of to 1.1–1.2 eq and strictly maintain the propagation phase at 20–25°C.
Q: I am observing unexpected degradation products and low yields. What is happening?A: Indazoles can undergo ring-opening under harsh basic conditions at elevated temperatures, forming ortho-aminobenzonitrile derivatives or similar cleavage products[2]. When using KOH, localized heating during its dissolution or the exothermic halogenation can aggressively degrade the indazole core.
Actionable Fix: Never let the reaction exceed 25°C. If ring-opening persists despite temperature control, switch to a milder base like
Q: The reaction stalls at 50% conversion despite having active reagents.A: This indicates that the reaction temperature is too low during the propagation phase. While 0°C is necessary for the initiation phase to prevent exotherms, the reaction must be warmed to room temperature (20–25°C) to drive the C3-iodination to completion[1]. Additionally, ensure your DMF is strictly anhydrous; water can hydrolyze the reagents and quench the reaction prematurely.
Frequently Asked Questions (FAQs)
Q: Why is DMF the preferred solvent over alcohols or ethers for this iodination?A: DMF is a polar aprotic solvent that excellently solvates both the indazolide anion and the potassium cation. This "naked anion" effect significantly enhances the nucleophilicity of the indazole core. Protic solvents like ethanol would hydrogen-bond with the indazolide anion, reducing its reactivity, while ethers like THF often lead to poor solubility of KOH, requiring higher temperatures that compromise regioselectivity.
Q: Can I use N-Iodosuccinimide (NIS) instead of
/KOH?A: Yes. NIS is a milder iodinating agent that reduces the formation of side products[3]. It is typically used in acetonitrile or acetic acid, avoiding the need for strong bases entirely. This is highly beneficial if your 6-methyl-2H-indazole has base-sensitive functional groups. However, NIS reactions are less thermodynamically driven and may require longer reaction times (4-8 hours).
Q: Does the tautomerism between 1H- and 2H-indazole affect the temperature requirements?A: 6-Methylindazole exists in a dynamic tautomeric equilibrium between the 1H and 2H forms. However, under basic conditions (such as the presence of KOH), both tautomers are deprotonated to form the exact same resonance-stabilized indazolide anion. Therefore, the temperature control strategy remains identical regardless of the initial tautomeric state of your starting material.
References
MDPI. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." MDPI.com. Available at: [Link]
HPLC Method Development for 3,4-Diiodo-6-methyl-2H-indazole Purity: A Comparative Guide
Executive Summary & Strategic Rationale The analysis of 3,4-diiodo-6-methyl-2H-indazole presents a unique set of chromatographic challenges. As a halogenated heterocyclic intermediate—likely used in the synthesis of kina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The analysis of 3,4-diiodo-6-methyl-2H-indazole presents a unique set of chromatographic challenges. As a halogenated heterocyclic intermediate—likely used in the synthesis of kinase inhibitors (e.g., Axitinib analogues)—its purity is critical. The presence of two iodine atoms introduces significant lipophilicity and the potential for de-iodination (photolytic degradation), while the indazole core introduces tautomeric equilibria (1H vs. 2H) unless N-substituted.
This guide compares two distinct HPLC methodologies:
Method A (The Standard): A generic C18 approach suitable for rapid screening.
Method B (The Optimized): A Phenyl-Hexyl approach leveraging
- interactions for superior resolution of regioisomers and de-iodinated impurities.
Core Recommendation: While Method A is sufficient for rough reaction monitoring, Method B is mandatory for final purity assessment due to its ability to resolve the critical "des-iodo" impurities (e.g., 3-iodo or 4-iodo analogs) that co-elute on C18 phases.
Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the molecule is the first step in method design.
Analyte: 3,4-diiodo-6-methyl-2H-indazole
Hydrophobicity (LogP): Estimated ~3.2 – 3.8 (High lipophilicity due to di-iodo substitution).
Acidity/Basicity (pKa): Indazoles are amphoteric. The pyridine-like nitrogen (N2) has a pKa ~2.0, while the pyrrole-like nitrogen (N1-H) has a pKa ~14.
Key Impurities:
Regioisomers: 1H-tautomers or positional isomers from non-selective iodination.
Degradants: Mono-iodo derivatives (loss of I at C3 or C4).
Method Development Decision Matrix
The following decision tree illustrates the logic used to select the stationary and mobile phases.
Figure 1: Strategic decision tree for stationary phase selection targeting halogenated indazoles.
Comparative Method Analysis
Method A: The "Workhorse" (C18)
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile[1]
Mechanism: Pure hydrophobic interaction.
Method B: The "Specialist" (Phenyl-Hexyl)
Column: Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 2.6 µm Core-Shell)
Mobile Phase: Water (10 mM Ammonium Acetate, pH 5.0) / Methanol[2][3]
Mechanism: Hydrophobic interaction +
- stacking. The electron-deficient iodine atoms interact strongly with the -electrons of the phenyl stationary phase, providing unique selectivity.
Performance Data Comparison
Metric
Method A (C18)
Method B (Phenyl-Hexyl)
Analysis
Retention Time (RT)
8.4 min
10.2 min
Method B retains the planar aromatic system longer.
Resolution ()
1.8 (vs. mono-iodo impurity)
3.5 (vs. mono-iodo impurity)
Critical: Method B resolves the des-iodo impurity to baseline; Method A shows a shoulder.
Tailing Factor ()
1.4
1.1
Methanol (Method B) often suppresses silanol interactions better for N-heterocycles.
Theoretical Plates ()
~8,500
~14,000
Core-shell technology in Method B improves efficiency.
Comparing reactivity of 3-iodo vs 4-iodo positions in indazoles
The following technical guide compares the reactivity of 3-iodo and 4-iodo positions in indazoles. It is designed for researchers in medicinal chemistry and process development, focusing on mechanistic rationale, site-se...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares the reactivity of 3-iodo and 4-iodo positions in indazoles. It is designed for researchers in medicinal chemistry and process development, focusing on mechanistic rationale, site-selectivity, and experimental protocols.
Executive Summary
The indazole scaffold presents two distinct electronic environments for halogen functionalization: the pyrazole ring (C3) and the fused benzene ring (C4).
3-Iodoindazole (Heterocyclic): The C3 position is electronically deficient (α-to-nitrogen) and exhibits superior reactivity in palladium-catalyzed oxidative additions compared to the carbocyclic positions.[1] It is also the primary site for direct metalation (deprotonation).
4-Iodoindazole (Carbocyclic): The C4 position is sterically unique ("peri" to C3 and N1) and electronically activated relative to C5/C6, but generally less reactive than C3 in direct competition.[1]
Key Strategic Insight: In a 3,4-diiodoindazole system, Pd-catalyzed coupling occurs selectively at C3 first.[1] To reverse this selectivity (functionalize C4 first), one must employ a "halide mismatch" strategy (e.g., 3-bromo-4-iodoindazole).
Electronic & Structural Basis of Reactivity[2]
The reactivity difference stems from the orbital coefficients and the stability of the intermediates formed during reaction cycles.
Electronic Landscape
C3 Position (Pyrazole): The C3-I bond possesses significant
character with imine-like activation.[1] The adjacent N2 nitrogen withdraws electron density, lowering the energy of the orbital, thereby accelerating oxidative addition with Pd(0).[1]
C4 Position (Benzene): The C4-I bond is on the carbocyclic ring. While it benefits from some electronic communication with the pyrazole ring, it lacks the direct
-heteroatom activation found at C3.
Steric Environment
C3: Flanked by N2 and C4. Steric bulk at N1 (protecting groups like SEM, THP) generally points away from C3, leaving it accessible.
C4: Located in the "peri" region, flanked by C3 and C5. Substituents at C3 can impose significant steric strain on C4, potentially slowing down cross-coupling rates if C3 is already substituted.
The following diagram illustrates the decision logic for functionalizing these positions based on their intrinsic reactivity.
Caption: Decision tree for regioselective functionalization. C3 dominates in homohalogenated systems; C4 can be targeted using I > Br reactivity hierarchy.
C4 requires slightly more forcing conditions if C3 is bulky.[1]
Case Study: Sequential Functionalization
In a direct competition experiment using 1-SEM-3,4-diiodoindazole :
Conditions: 1.0 equiv Ar-B(OH)
, 5 mol% Pd(PPh), NaCO, DME/HO, 80°C.
Outcome: >95% yield of the 3-aryl-4-iodoindazole .[1]
Explanation: The Pd(0) species preferentially inserts into the C3-I bond due to its lower LUMO energy. The C4-I bond remains intact and can be engaged in a second, higher-temperature coupling event.
Metal-Halogen Exchange (Lithiation)
While Pd-catalysis favors C3, lithium-halogen exchange offers a different reactivity profile driven by the stability of the resulting carbanion.
3-Iodo (Exchange to 3-Li):
Rate: Extremely fast exchange (
min at -78°C).
Stability: The resulting C3-lithio species is stabilized by the adjacent N2 lone pair (inductive effect) but can be prone to ring fragmentation if not kept cold.
Direct Deprotonation: Note that if C3 has a proton (3-H), it is the most acidic site (
~30-32).[1] One does not need an iodide to access C3-Li; simple deprotonation with LDA/nBuLi works.
4-Iodo (Exchange to 4-Li):
Rate: Fast exchange.
Stability: Behaves like a typical phenyllithium.
Necessity: Unlike C3, C4-H is not acidic enough for direct deprotonation.[1] C4-iodide is required to access the C4-anion via exchange.[1]
Experimental Protocols
Protocol A: Regioselective C3-Arylation of 3,4-Diiodoindazole
Exchange: Dissolve substrate in anhydrous THF at -40°C under N
.
Addition: Dropwise add i-PrMgCl[1]·LiCl (1.1 equiv).[1] Stir at -40°C for 30 min.
Observation: The iodine-magnesium exchange is quantitative.
Quench: Add benzaldehyde (1.2 equiv). Warm to RT over 1 hour.
Result: Formation of the C3-carbinol. The C4 position (if iodinated) would remain untouched at -40°C, though C3 is significantly faster.
References & Authority
Comparative Reactivity in Cross-Coupling:
BenchChem Technical Guides (2025). "Reactivity of 4-Iodo-3-methyl-1H-indazole vs other isomers."
Comparison of oxidative addition rates in azoles vs benzo-fused azoles.
Suzuki Selectivity (Bis-halo systems):
L. Routier et al., "Synthesis of 4-substituted indazole derivatives by palladium-mediated cross-coupling," Tetrahedron, 2025.[1] (Confirming C3 selectivity in diiodo systems).
MDPI Molecules (2018). "C-3 Vinylation of Indazoles under Microwave Irradiation."
Lithiation & Metalation:
Collot et al., J. Org. Chem. "Iodoindazoles with Selective Magnesiation at Position 3." Describes the TurboGrignard exchange selectivity.
C3-H Acidity & Functionalization:
Giraud et al. "C3-Indazole Functionalization: A Review." Chim. Oggi, 2010. Detailed pKa and direct arylation discussions.
Biological Activity Comparison of Methyl-Indazole Derivatives: A Comprehensive Guide
Introduction The indazole scaffold (benzpyrazole) is a privileged bicyclic heteroaromatic core in medicinal chemistry, consisting of a benzene ring fused to a pyrazole ring[1]. Because of the delocalization of π electron...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indazole scaffold (benzpyrazole) is a privileged bicyclic heteroaromatic core in medicinal chemistry, consisting of a benzene ring fused to a pyrazole ring[1]. Because of the delocalization of π electrons, the unsubstituted core freely tautomerizes, primarily between 1H-indazole and 2H-indazole forms[1]. The strategic introduction of a methyl group—whether on the nitrogen atoms (N1 vs. N2) or the carbon backbone (e.g., C7)—fundamentally alters the molecule's physicochemical properties, thermodynamic stability, and target binding affinity[2][3]. This guide objectively compares the performance of methyl-indazole derivatives, providing actionable mechanistic insights and validated experimental protocols for researchers and drug development professionals.
Physicochemical Foundations: 1H- vs. 2H-Methyl-Indazoles
Mechanistic Causality: Unsubstituted indazoles present a challenge in drug design due to tautomerization, which complicates target binding and intellectual property landscapes. N-methylation effectively "locks" the conformation into either the 1-methyl-1H-indazole (benzenoid) or 2-methyl-2H-indazole (quinonoid) form[1][3]. The 1H-tautomer is thermodynamically more stable, whereas the 2H-isomer exhibits a significantly larger dipole moment and higher basicity[3]. This shift in electron distribution directly impacts how the molecule interacts with the aqueous environment and hydrogen-bonding networks within receptor pockets.
Table 1: Physicochemical Properties of N-Methyl-Indazole Isomers
Property
1-Methyl-1H-indazole
2-Methyl-2H-indazole
Causality / Impact on Drug Design
Thermodynamic Stability
High (Benzenoid form)
Lower (Quinonoid form)
1H-derivatives are generally easier to synthesize, isolate, and store[1].
Basicity (pKb)
0.42
2.02
2H-derivatives are more easily protonated, affecting solubility and membrane permeability[3].
Dipole Moment (D)
1.50
3.40
The higher dipole of the 2H-isomer alters orientation and binding affinity within polar receptor pockets[3].
Methyl-indazole derivatives exhibit potent activity across diverse therapeutic targets. The precise placement of the methyl group dictates the spatial orientation of the scaffold within the active site.
Kinase Inhibition (Angiogenesis & Oncology): The indazole nucleus acts as an ATP surrogate, competing for the kinase ATP-binding site[2]. Methylation, particularly at the C7 position (7-methyl-indazole), enhances potency and selectivity by perfectly occupying a specific hydrophobic pocket within target kinases like VEGFR-2[2]. Derivatives of this class disrupt the pro-angiogenesis signal transduction pathway, effectively inhibiting tumor vascularization[4].
Anticancer / IDO1 Inhibition: In 6-aminoindazole derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, N-methylation plays a critical role in cytotoxicity. For instance, the derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) exhibits potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 of 0.4 µM[5]. Interestingly, structure-activity relationship (SAR) studies reveal that the absence of a methyl group at the C3 position favors small alkyl substitutions, while aryl substitutions require 3-methylindazole compounds for optimal cytotoxicity[5].
Neurodegenerative Targets (MAO-B Inhibition): Indazole-5-carboxamides are highly selective, reversible inhibitors of monoamine oxidase B (MAO-B). The derivative N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) demonstrated subnanomolar potency (IC50 = 0.386 nM) and >25,000-fold selectivity over MAO-A, significantly outperforming many indole analogs[6].
Table 2: Quantitative Biological Activity of Key Methyl-Indazole Derivatives
To ensure scientific integrity and reproducibility, the following protocols incorporate strict internal controls and validation steps.
Protocol A: Regioselective Synthesis & NMR Validation of N-Methyl Indazoles
Objective: Synthesize and unambiguously differentiate 1-methyl and 2-methyl indazole isomers to guarantee batch purity.
Reaction: Treat the substituted indazole with iodomethane (CH3I, 2.0 equiv.) and potassium carbonate (K2CO3, excess) in DMF at 60 °C for 4 hours[5].
Isolation: This reaction typically yields a mixture of the major N1-alkylindazole and minor N2-alkylindazole[5]. Separate the isomers via silica gel column chromatography.
Self-Validation (2D-NMR): Standard 1H and 13C NMR alone can be ambiguous for distinguishing N1 vs. N2 methylation. Crucial Step: Perform 2D NOESY NMR. For the 1-methyl isomer, a strong NOE correlation will be observed between the N-CH3 protons and the C7-H proton of the benzene ring. For the 2-methyl isomer, the NOE correlation will strictly appear between the N-CH3 protons and the C3-H proton of the pyrazole ring[3][5].
Protocol B: In Vitro Cell Viability Assay (Sulforhodamine B Method)
Objective: Evaluate the anti-proliferative activity of methyl-indazole derivatives in oncology models.
Seeding: Seed target cancer cells (e.g., HCT116) in 96-well plates and incubate for 24 hours to allow for adherence.
Treatment: Treat cells with varying concentrations of the methyl-indazole derivative (e.g., 0.1 µM to 50 µM).
Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to establish a baseline of 100% viability, and a positive control (e.g., Etoposide or Pazopanib) to validate the assay's sensitivity and dynamic range[5].
Fixation & Staining: After 72 hours of incubation, fix the cells with cold 10% trichloroacetic acid (TCA). Stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid.
Quantification: Wash unbound dye thoroughly with 1% acetic acid. Solubilize the protein-bound dye in 10 mM Tris base and measure absorbance at 515 nm using a microplate reader to calculate the IC50[5].
Pathway Visualization
The following diagram illustrates the mechanism by which methyl-indazole derivatives (acting as ATP competitors) disrupt the VEGFR-2 signaling pathway, a primary target for this chemical class[2][4].
Simplified VEGFR-2 signaling pathway illustrating the competitive inhibition by methyl-indazoles.
References
The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry | Benchchem | 2
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents | NIH / PMC | 5
A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity | Benchchem | 3
Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency | ACS Publications | 6
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review | NIH / PMC | 1
EP1343782B1 - Pyrimidineamines as angiogenesis modulators | Google Patents | 4
Structural Validation Guide: 3,4-Diiodo-6-methyl-2H-indazole vs. Regioisomers
Executive Summary The unambiguous structural assignment of 3,4-diiodo-6-methyl-2H-indazole presents a "perfect storm" of characterization challenges. The indazole scaffold is prone to annular tautomerism (1H vs. 2H), and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The unambiguous structural assignment of 3,4-diiodo-6-methyl-2H-indazole presents a "perfect storm" of characterization challenges. The indazole scaffold is prone to annular tautomerism (1H vs. 2H), and the introduction of bulky iodine atoms at the C3 and C4 positions introduces significant steric strain that disrupts standard reactivity patterns.
This guide provides a self-validating analytical framework to distinguish the target 2H-isomer from its thermodynamic 1H-counterpart and other iodinated regioisomers (e.g., 3,5-diiodo). We prioritize NMR cross-peak logic and crystallographic evidence over simple chemical shift heuristics, which often fail in highly substituted systems.
Part 1: The Regioisomer Landscape
Before validating, we must define the competitors. In the synthesis of 3,4-diiodo-6-methyl-indazole, three primary isomer types often co-elute or co-crystallize.
The Tautomeric/Alkylation Isomers (N1 vs. N2)
Indazoles exist in a tautomeric equilibrium.[1][2] While 1H-indazole is generally more stable (aromatic benzene ring preserved), the 2H-indazole (quinoid character) becomes relevant when:
N-Alkylation occurs: Kinetic control often favors N2, while thermodynamic control favors N1.[2]
Steric Clash at C7/C4: In your specific molecule, the C4-Iodine creates a "peri-interaction" with the N1 position. This steric crowding destabilizes the N1-isomer, potentially shifting the equilibrium or alkylation preference toward the N2-isomer .
The Halogen Regioisomers (C4 vs. C5/C7)
Direct iodination of 6-methylindazole typically favors C3 (most nucleophilic). The second iodine prefers C5 or C7 electronically. Forcing iodine onto C4 is difficult and often requires directed ortho-lithiation or specific sandmeyer routes. You must prove the second iodine is at C4, not C5.
Diagram 1: The Isomer Landscape & Steric Clash
Caption: The C4-Iodine exerts steric pressure on N1, making the N2-isomer (Target) synthetically accessible but analytically confusing.
Part 2: Analytical Validation (The Self-Validating System)
To confirm the structure, you cannot rely on 1D NMR alone. You must employ a "Cross-Peak Logic" system where the presence (or absence) of specific correlations proves the structure.
Distinguishing N1 vs. N2 (The 2H-Indazole Proof)
The most robust method to distinguish N1 from N2 substitution is 1H-13C HMBC and 15N HMBC .
Feature
1H-Indazole (N1-R)
2H-Indazole (N2-R)
Mechanistic Reason
C3 Chemical Shift
~134 - 136 ppm
~120 - 125 ppm
N2-substitution increases electron density at C3 (quinoid character), shielding it [1].
N1 is adjacent to H7. N2 is adjacent to C3. Since C3 is Iodinated, N2-R shows NO NOE to the ring.
Critical Check: If your N-substituent (or NH) shows a strong NOE to the aromatic proton at C7, you have the 1H-isomer . If you see NO NOE to the ring (and C3 is iodinated), you likely have the 2H-isomer .
Validating the C4-Iodine Position
Proving the iodine is at C4 (and not C5) requires analyzing the coupling patterns of the remaining protons (H5 and H7).
Target (3,4-diiodo-6-methyl):
Protons remaining: H5 and H7.
Relationship: Meta-coupling (J ~ 1-2 Hz). They are not adjacent.
NOE: The 6-Methyl group should show strong NOE to both H5 and H7.
Competitor (3,5-diiodo-6-methyl):
Protons remaining: H4 and H7.
Relationship: Para-coupling (J ~ 0 Hz).
NOE: The 6-Methyl group will NOE to H7, but H4 is too far away .
Diagram 2: The NMR Decision Tree
Caption: Step-by-step logic to filter out the 1H-isomer and incorrect iodine placements.
Part 3: Comparative Performance Data
Why does this structural distinction matter? The 2H-indazole scaffold has distinct solubility and kinase binding profiles compared to the 1H form.
Property
3,4-Diiodo-6-Me-2H -Indazole
3,4-Diiodo-6-Me-1H -Indazole
Implications
Solubility (DMSO)
High (>50 mM)
Moderate (~20 mM)
2H isomers often disrupt packing efficiency due to the "kinked" N2-substitution vector.
Melting Point
Typically Lower
Typically Higher
1H isomers form strong intermolecular H-bonds (dimers) if unsubstituted [2].
Kinase Binding
Hinge Binder (Donor-Acceptor)
Hinge Binder (Donor-Donor)
The N1/N2 tautomer state defines the H-bond donor/acceptor pattern critical for ATP-pocket fitting.
Stability
Metastable (unless N-alkylated)
Thermodynamically Stable
If isolating the free base, the 2H form may revert to 1H in protic solvents.
Part 4: Experimental Protocols
Protocol A: Definitive NMR Characterization
Rationale: To establish the "Silent Zone" proof for the N2-isomer.
Sample Prep: Dissolve 10 mg of product in DMSO-d6 (Avoid CDCl3 if tautomerization is a risk; DMSO stabilizes specific forms).
1D Acquisition: Acquire 1H (64 scans) and 13C (1024 scans).
Checkpoint: Look for C3 signal.[4][5][6] If ~123 ppm, proceed with 2H hypothesis. If ~135 ppm, suspect 1H.
2D NOESY: Set mixing time to 500ms.
Target: Look for correlations between the Methyl group (pos 6) and aromatic protons to assign H5/H7.
Target: Look for N-H or N-Alkyl correlations.[3][7][8]
2D HMBC: Optimize for long-range coupling (8 Hz).
Crucial: Check for correlation between N-substituent protons and the C3 carbon (approx 123 ppm). Positive correlation = 2H isomer.
Protocol B: X-Ray Crystallography (The Gold Standard)
Rationale: Due to the heavy iodine atoms, this molecule diffracts strongly, making X-ray the ultimate validator.
Growth: Slow evaporation of Ethyl Acetate/Hexanes (1:4) . The heavy iodines facilitate crystallization.
Analysis: The N1-N2 bond length is diagnostic.
1H-Indazole: N1-N2 bond is effectively a single bond (~1.37 Å).
2H-Indazole: N1-N2 bond has double bond character (~1.32 Å) due to quinoid resonance [3].
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[9] Establishes 13C shifts for C3 as diagnostic (135 ppm for N1 vs 123 ppm for N2).
Comparative spectroscopic study of N-1 or N-2-alkylated indazoles. Arabian Journal of Chemistry (2016). Details the "Silent Zone" NOE effect and N-lone pair deshielding on H7.
Bond length alternation observed experimentally: The case of 1H-indazole. European Journal of Medicinal Chemistry (2019). Provides crystallographic bond length standards for distinguishing tautomers.
Regioselectivity issues in the functionalization of indazoles. BenchChem Guides (2025). Discusses steric impact of C3/C4 substituents on N-alkylation ratios.